This guide serves as an advanced technical monograph for 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (CAS 929973-79-5). It is designed for medicinal chemists and process engineers involved in the development of Select...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical monograph for 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (CAS 929973-79-5). It is designed for medicinal chemists and process engineers involved in the development of Selective Androgen Receptor Modulators (SARMs) and non-steroidal anti-androgens.
CAS: 929973-79-5 | Role: Electrophilic Scaffold for AR Ligand Synthesis
Part 1: Executive Summary & Chemical Identity
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a specialized synthetic intermediate belonging to the class of
-haloarylpropionamides . It functions as a critical "lynchpin" electrophile in the convergent synthesis of non-steroidal Androgen Receptor (AR) ligands.
Unlike first-generation anti-androgens (e.g., Flutamide, Bicalutamide) which predominantly utilize a 3-trifluoromethyl-4-cyanophenyl motif, this scaffold incorporates a 3-chloro-4-cyanophenyl pharmacophore. This structural variation is increasingly relevant in "Next-Generation" AR antagonists (such as Darolutamide analogs) to modulate metabolic stability and binding affinity profiles. The
-chloro position serves as a reactive handle for nucleophilic substitution (), allowing the attachment of diverse "tail" moieties (phenols, amines, thiols) to generate SARMs with specific tissue selectivity.
Physicochemical Profile
Property
Specification
Molecular Formula
Molecular Weight
243.09 g/mol
Physical State
Off-white to pale yellow solid
Melting Point
128–132 °C (Typical range for pure amide)
Solubility
Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Reactivity
High electrophilicity at C2 (-carbon); susceptible to hydrolysis under strong basic conditions.[1][2]
Stereochemistry
Racemic (unless synthesized from chiral 2-chloropropionyl chloride).
Part 2: Synthetic Methodology
The synthesis of CAS 929973-79-5 follows a high-fidelity acylation protocol. Causal reasoning for reagent selection is provided to ensure process robustness.
Protocol: Schotten-Baumann Acylation
Objective: Synthesize the target amide while minimizing bis-acylation and hydrolysis of the acid chloride.
) or Pyridine (1.2 equiv) – Acts as an HCl scavenger to drive equilibrium.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
Step-by-Step Workflow:
Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-Amino-2-chlorobenzonitrile and anhydrous DCM under an inert atmosphere (
or Ar).
Why: Moisture reacts with acid chloride to form impurities (propionic acid).
Base Addition: Cool the solution to 0°C. Add
dropwise.
Why: Controlling temperature prevents exotherms that could lead to side reactions (e.g., polymerization).
Acylation: Add 2-Chloropropanoyl chloride dropwise over 30 minutes, maintaining internal temperature
°C.
Mechanism:[2][3][4] Nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by elimination of chloride.
Reaction Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2]
Endpoint: Disappearance of the aniline starting material (
). Product will appear at higher .
Workup: Quench with saturated
(removes HCl salts). Extract with DCM.[2] Wash organic layer with 1M HCl (removes unreacted amine/base) and Brine.
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane if necessary.
Self-Validating Quality Control[1]
1H NMR (DMSO-d6): Look for the doublet at
ppm () and the quartet at ppm (-CH). The amide NH should appear as a broad singlet downfield ( ppm).
Mass Spectrometry: ESI+ should show
(characteristic dichloro isotope pattern 9:6:1).
Part 3: Downstream Application & Mechanism
The utility of CAS 929973-79-5 lies in its role as a precursor for Ether-Linked SARMs . The diagram below illustrates the "Convergent Synthesis Strategy," where this scaffold is coupled with phenolic pharmacophores.
Workflow Diagram: From Intermediate to Active Ligand
Figure 1: Convergent synthesis pathway utilizing CAS 929973-79-5 as the central electrophile for generating diverse Androgen Receptor modulator libraries.
Mechanistic Insight: The "Linker-Head" Strategy
In drug design, the 3-chloro-4-cyanophenyl ring acts as the "Head" group that anchors the molecule into the Androgen Receptor's ligand-binding pocket (LBP), specifically interacting with Helix 12.
The Anchor: The cyano group forms a critical hydrogen bond with Arg752 (or similar residues depending on the specific AR mutation).
The Linker: The propanamide chain provides the necessary spacing and conformational rigidity.
The Tail: The substitution at the
-chloro position (introduced in the next step) determines whether the molecule acts as an agonist (anabolic SARM) or antagonist (anti-cancer).
Bulky substitutions often induce antagonistic conformation by sterically clashing with Helix 12 closure.
Part 4: Safety & Handling
Hazard Classification:
Skin/Eye Irritant: The compound is an alkylating agent (due to the
-chloro group) and a nitrile.
Handling: Use full PPE (gloves, goggles, lab coat). Handle in a fume hood.
Storage: Store at 2–8°C under inert gas. Moisture sensitive (slow hydrolysis).
Emergency Protocol:
Skin Contact: Wash with soap and water for 15 minutes.
Spill: Absorb with inert material (vermiculite). Do not use basic cleaning agents immediately (risk of exothermic hydrolysis).
References
Design and Synthesis of S-23 Analogs. National Institutes of Health (NIH). Preclinical Characterization of Aryl Propionamide SARMs. Available at: [Link]
Synthesis of Alpha-Haloamides. PrepChem. Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide derivatives.[1] Available at: [Link]
Androgen Receptor Antagonist Discovery. Journal of Medicinal Chemistry. Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides. Available at: [Link]
Darolutamide Structure & Pharmacophore. New Drug Approvals. Darolutamide (ODM-201) Chemistry and Development. Available at: [Link]
chemical structure of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
[ Fig 1: Mechanism of action for thiohydantoin-based AR antagonists disrupting the androgen signaling. Physicochemical Profiling Understanding the physical parameters of this intermediate is vital for optimizing downstre...
Author: BenchChem Technical Support Team. Date: March 2026
[
Fig 1: Mechanism of action for thiohydantoin-based AR antagonists disrupting the androgen signaling.
Physicochemical Profiling
Understanding the physical parameters of this intermediate is vital for optimizing downstream reaction kinetics, particularly regarding solubility and electrophilicity during cyclization cascades.
Table 1: Quantitative Structural and Physicochemical Data
Characteristic 9:6:1 ratio at M, M+2, M+4 (due to dual Cl atoms)
Validated Experimental Methodologies
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflows detail the synthesis of the intermediate and its subsequent conversion into a thiohydantoin core, complete with the causality behind each chemical choice and self-validating analytical checkpoints.
Protocol A: Synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Objective: N-acylation of an electronically deactivated aniline.
Causality & Reagent Selection:
The starting material, 4-amino-2-chlorobenzonitrile, is a poor nucleophile due to the strong electron-withdrawing effects of the para-cyano and ortho-chloro groups[1]. Therefore, a highly reactive acylating agent (2-chloropropanoyl chloride) must be used. Dichloromethane (DCM) is selected as an aprotic solvent to prevent acyl chloride hydrolysis, while N,N-Diisopropylethylamine (DIPEA) serves as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.
Step-by-Step Procedure:
Initiation: Dissolve 4-amino-2-chlorobenzonitrile (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under an inert Argon atmosphere.
Base Addition: Add DIPEA (1.5 eq, 15 mmol) in a single portion. Stir for 5 minutes.
Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Acyl chlorides react exothermically; 0°C prevents degradation and minimizes bis-acylation.
Acylation: Add 2-chloropropanoyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes via a syringe pump.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 2 hours.
Workup & Isolation: Quench the reaction with saturated aqueous
(50 mL). Extract the organic layer, wash with brine, dry over anhydrous , and concentrate under reduced pressure.
Self-Validating Analytical Checkpoints:
TLC: Monitor via Hexanes:EtOAc (7:3). The UV-active aniline spot will disappear, replaced by a less polar, UV-active amide spot.
H NMR (CDCl): Validation is confirmed by a broad singlet at >8.0 ppm (amide N-H), a distinct quartet at ~4.5 ppm (the -CH-Cl proton), and a doublet at ~1.8 ppm (the terminal ).
Protocol B: Downstream Conversion to a Thiohydantoin Core
Objective: Tandem amination and cyclization to form the AR antagonist pharmacophore.
Causality & Reagent Selection:
To build the thiohydantoin ring, the
-chloroamide must first be converted to an -aminoamide via displacement. Using a polar aprotic solvent (DMF) accelerates the transition state. Subsequent cyclization utilizes thiophosgene (or a safer isothiocyanate surrogate) under Schotten-Baumann biphasic conditions to trap the generated HCl in the aqueous layer, preserving the nucleophilicity of the intermediate[2].
Step-by-Step Procedure:
Amination: Dissolve the synthesized 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (1.0 eq) in anhydrous DMF. Add the desired primary amine (e.g., methylamine, 3.0 eq). Rationale: Excess amine acts as both the nucleophile and the acid scavenger.
Heating: Heat the mixture to 50°C for 4 hours. Isolate the resulting
-aminoamide via aqueous workup.
Cyclization: Dissolve the
-aminoamide in a biphasic mixture of DCM and saturated aqueous (1:1 v/v).
Ring Closure: Slowly add thiophosgene (1.2 eq) to the organic layer at 0°C. Stir vigorously for 1 hour at room temperature.
Isolation: Separate the organic layer, dry, and purify via flash column chromatography to yield the 1,3-disubstituted-2-thiohydantoin.
Self-Validating Analytical Checkpoints:
LC-MS: The amination step is validated by the shift from a multi-chlorine isotopic cluster (M, M+2, M+4) to a single-chlorine isotopic cluster (M, M+2), confirming the successful displacement of the aliphatic chloride.
C NMR: Successful cyclization is definitively proven by the appearance of a highly deshielded thiocarbonyl carbon (C=S) signal at ~180 ppm and a hydantoin carbonyl (C=O) signal at ~175 ppm.
Fig 2: Synthetic workflow from A-ring precursor to thiohydantoin antiandrogen via the key intermediate.
Conclusion
The compound 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is not merely a transient chemical state; it is a meticulously designed synthetic linchpin. By combining an electronically tuned A-ring pharmacophore with orthogonal reactive sites (
-chloride and amide nitrogen), it enables the rapid, high-yield assembly of complex thiohydantoin structures. Mastery of its reactivity profile—specifically managing the electronic deactivation of its precursors and the kinetics of its aliphatic chloride—is essential for any drug development professional engineering the next generation of targeted AR degraders and antagonists.
References
Compounds and methods for the targeted degradation of androgen receptor (WO2019023553A1)
Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prost
Introduction: The Molecular Architecture of a Selective Androgen Receptor Modulator
An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Ostarine (Enobosarm) Ostarine, also known as Enobosarm, GTx-024, or MK-2866, is a nonsteroidal selective androgen receptor modulator (SARM) investi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Ostarine (Enobosarm)
Ostarine, also known as Enobosarm, GTx-024, or MK-2866, is a nonsteroidal selective androgen receptor modulator (SARM) investigated for its potential to treat conditions like muscle wasting and osteoporosis.[1][2] Its chemical structure, (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, is key to its tissue-selective activity, offering anabolic effects in muscle and bone with reduced androgenic effects in other tissues.[[“]][4]
A critical feature of Ostarine's molecular structure is its chirality. The biological activity resides in the (S)-enantiomer.[5] Consequently, its synthesis is not merely about assembling the atoms in the correct sequence but doing so with precise stereochemical control. This guide delves into the core synthetic strategies for Ostarine, focusing on the rational design and preparation of the key intermediates that make the stereoselective construction of the final molecule possible. The importance of isolating the desired enantiomer is paramount in pharmaceutical development to ensure efficacy and minimize potential side effects from the inactive or potentially harmful enantiomer.[6][7]
A Retrosynthetic Approach to Ostarine Synthesis
To understand the logic of the synthesis, we can conceptually deconstruct the Ostarine molecule. This process, known as retrosynthesis, reveals the key bond formations and the precursor molecules, or intermediates, required.
The primary disconnection points in Ostarine are the ether linkage and the amide bond. The ether bond connects the propanamide backbone to the 4-cyanophenoxy group, while the amide bond links the same backbone to the 4-cyano-3-(trifluoromethyl)phenyl moiety. A logical retrosynthetic analysis suggests a convergent approach where these two key aromatic fragments are coupled to a central, chiral C3 building block.
This analysis identifies three crucial components:
Chiral C3 Backbone: A derivative of 2-hydroxy-2-methyl-3-aminopropanoic acid.
The synthetic strategy, therefore, involves first creating an amide bond between the aryl amine and the C3 backbone, followed by the formation of an ether bond with the phenolic component.
Diagram: Retrosynthetic Analysis of Ostarine
Caption: Retrosynthetic breakdown of Ostarine into its key intermediates.
The Core Intermediates: Synthesis and Rationale
The efficiency and stereochemical purity of the final Ostarine product are entirely dependent on the successful synthesis of its key intermediates.
This commercially available aromatic amine serves as the foundational "A-ring" of the Ostarine molecule. It provides the cyano and trifluoromethyl groups that are crucial for binding to the androgen receptor. The synthesis begins by coupling this amine with the chiral backbone.
This bromo-amide is arguably the most critical intermediate in the entire synthesis. Its preparation involves two key steps and establishes the chiral center that will ultimately define the final product as the (S)-enantiomer.
Step 1: Amide Bond Formation
The synthesis starts with a chiral precursor, often derived from (R)-2,3-dihydroxy-2-methylpropanoic acid or a related chiral epoxide. This chiral starting material is reacted with 4-cyano-3-(trifluoromethyl)aniline to form an amide bond. This reaction typically requires a coupling agent to activate the carboxylic acid.
Step 2: Conversion of Hydroxyl to Bromide
The resulting amide contains a primary hydroxyl group. This hydroxyl group is then converted into a good leaving group, typically a bromide, to prepare the molecule for the final etherification step. A common method involves reaction with thionyl chloride followed by a base like triethylamine.[8]
It is crucial to note the stereochemistry. The synthesis starts with an (R)-configured chiral building block. The subsequent reaction to form the ether linkage will proceed via an SN2 mechanism, which results in an inversion of stereochemistry at the carbon bearing the leaving group. Therefore, starting with the (R)-bromoamide intermediate ensures the formation of the desired (S)-Ostarine product.
The Convergent Step: Assembling Ostarine
The final step in the synthesis is a nucleophilic substitution reaction, specifically a Williamson ether synthesis.
Reaction: (2R)-Bromo-amide with 4-Cyanophenol
The key intermediate, (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, is reacted with 4-cyanophenol. The reaction is carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), which deprotonates the phenol to form a more nucleophilic phenoxide ion.[8][9] This phenoxide then attacks the carbon atom bearing the bromine, displacing it and forming the desired ether linkage.
Diagram: Ostarine Synthetic Pathway
Caption: Overall synthetic pathway for (S)-Ostarine.
Experimental Protocols
The following protocols are illustrative and based on published synthetic routes.[8][9] Researchers should adapt these procedures with appropriate safety precautions and laboratory techniques.
Protocol 1: Synthesis of (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Amide Formation: A solution of the (R)-chiral precursor (e.g., (R)-3-amino-2-hydroxy-2-methylpropanoic acid derivative) in a suitable solvent like tetrahydrofuran (THF) is cooled in an ice bath.
4-Cyano-3-(trifluoromethyl)aniline is added, followed by a peptide coupling reagent (e.g., HATU, HBTU).
A non-nucleophilic base such as diisopropylethylamine (DIPEA) is added, and the reaction is stirred while allowing it to warm to room temperature.
Upon completion, the reaction is worked up by extraction and purified, typically by column chromatography, to yield the amide intermediate.
Bromination: The purified amide intermediate is dissolved in THF and cooled.
Thionyl chloride is added dropwise under an inert atmosphere (e.g., argon).[8]
The mixture is stirred for several hours at low temperature.
Triethylamine (Et₃N) is then added, and the reaction is stirred further.[8]
The product is isolated through an aqueous workup and extraction, followed by purification to yield the target bromoamide intermediate.
Protocol 2: Synthesis of (S)-Ostarine (Enobosarm)
A mixture of the (2R)-bromo-amide intermediate, 4-cyanophenol, and anhydrous sodium or potassium carbonate is prepared in a solvent such as acetone.[9]
The reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC or LC-MS).[9]
After cooling, the solvent is removed under reduced pressure.
The residue is treated with water and extracted with an organic solvent like ethyl acetate.
The combined organic layers are washed with an aqueous base (e.g., 10% NaOH) to remove excess 4-cyanophenol, followed by a brine wash.[9]
The organic layer is dried over magnesium sulfate, filtered, and concentrated.
The crude product is purified by column chromatography and/or recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford pure (S)-Ostarine as a solid.[9]
The synthesis of Ostarine (Enobosarm) is a well-designed process that hinges on the strategic preparation of key intermediates. The pathway highlights the importance of a convergent approach and, most critically, the application of stereocontrolled reactions to ensure the formation of the biologically active (S)-enantiomer. By understanding the rationale behind the synthesis of the core bromo-amide intermediate and its subsequent SN2 coupling with 4-cyanophenol, researchers can appreciate the chemical elegance required to construct such a complex and selective therapeutic agent. This knowledge provides a solid foundation for further research in the field of SARMs and the development of novel synthetic methodologies.
References
Perera, M., et al. (2024). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. PMC.
Google Patents. (n.d.). RU2571421C2 - Sarm compounds and methods of their application.
Consensus. (n.d.). Pharmacokinetics and metabolism of ostarine in humans.
Wikipedia. (n.d.). Enobosarm.
Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis.
ResearchGate. (2025). Novel pathway for the synthesis of arylpropionamide-derived selective androgen receptor modulator (SARM) metabolites of andarine and ostarine.
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
DrugBank. (n.d.). ENOBOSAM(MK2866) (Ostarine) | Drug Information, Uses, Side Effects, Chemistry.
Consensus. (n.d.). What is Ostarine mechanism of action?.
Deutsche Sporthochschule Köln. (2024). Chiral analysis of ostarine in commercially available products and doping control urine samples.
Perera, M., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. PMC.
ResearchGate. (n.d.). AR (androgen receptor) agonist activity of ostarine derivatives.
ResearchGate. (2025). Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro,4-Chlorophenoxy)-2- Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception.
solubility of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide in DMSO
An In-depth Technical Guide Topic: A Guide to the Physicochemical Characterization of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide: Determining Solubility in Dimethyl Sulfoxide (DMSO) Audience: Researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Topic: A Guide to the Physicochemical Characterization of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide: Determining Solubility in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery, profoundly influencing assay reliability, data interpretation, and the ultimate trajectory of a development program. Compounds with low aqueous solubility are frequently managed using Dimethyl Sulfoxide (DMSO) as a primary solvent for stock solutions. This guide provides a comprehensive framework for determining the solubility of the specific research compound, 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide, in DMSO. As publicly available solubility data for this specific molecule is not available, this document serves as a first-principles guide, equipping researchers with the theoretical understanding and practical, field-proven protocols necessary to generate this critical data. We will detail methodologies for both rapid kinetic solubility assessment and definitive thermodynamic solubility measurement, underpinned by robust analytical quantification via High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, ensuring the generation of trustworthy and reproducible results essential for advancing research and development.
Introduction: The Imperative of Solubility in Preclinical Research
The Central Role of Solubility in Drug Discovery
The journey of a drug candidate from a screening hit to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, solubility is paramount. Poor solubility can lead to a cascade of costly and misleading outcomes, including underestimated potency in biological assays, flawed structure-activity relationships (SAR), poor absorption, and unreliable in vivo results.[1] Consequently, a thorough understanding and accurate measurement of a compound's solubility profile is not merely a data point, but a critical prerequisite for making informed decisions in the drug discovery pipeline.[2]
Profile of the Target Compound: 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Dimethyl Sulfoxide (DMSO): The Preeminent Solvent for Drug Discovery
DMSO, an organosulfur compound with the formula (CH₃)₂SO, is a highly polar, aprotic solvent celebrated for its remarkable ability to dissolve an extensive range of both polar and nonpolar compounds.[3][4] This "universal solvent" capability, combined with its miscibility with water and most organic solvents, has made it indispensable for preparing high-concentration stock solutions of test compounds for high-throughput screening and other in vitro assays.[2][3]
However, while invaluable, DMSO is not an inert bystander in experimental systems. Its amphipathic nature allows it to interact with proteins, potentially leading to conformational changes or interference with ligand-protein binding studies.[5] Therefore, while we leverage its solubilizing power, we must also employ carefully controlled experimental designs to mitigate and understand its potential effects.
Table 1: Key Physicochemical Properties of Dimethyl Sulfoxide (DMSO)
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In the context of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two primary types of measurements: kinetic and thermodynamic.[6][7]
Kinetic Solubility: This is a high-throughput measurement that reflects a compound's ability to remain in solution after a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[6][8] It is a measure of supersaturation and precipitation rate, not true equilibrium. While not a thermodynamically pure value, it is highly relevant for predicting how a compound will behave under typical in vitro assay conditions where similar dilutions occur.[9]
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent at equilibrium.[7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically hours to days).[6] This value is fundamental for understanding a compound's intrinsic physicochemical properties and is critical for formulation and development stages.[10]
Understanding which measurement is appropriate for a given stage of research is key. Kinetic solubility is invaluable for early screening, while thermodynamic solubility is the gold standard for lead optimization and candidate selection.[8]
Experimental Protocols for Solubility Determination
Safety and Handling Precautions
Prior to commencing any experimental work, it is imperative to consult the relevant Safety Data Sheet (SDS) for 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide and its constituent chemical groups. Compounds containing chloro and cyano functionalities require careful handling.
General Precautions:
Always work in a well-ventilated area or a chemical fume hood.[11][12]
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[12]
Dispose of all chemical waste in accordance with institutional and local regulations.[13]
Protocol 1: High-Throughput Kinetic Solubility Assessment via Nephelometry
This method provides a rapid determination of the concentration at which the compound precipitates from a DMSO stock solution upon dilution into an aqueous buffer. The onset of precipitation is detected by an increase in light scattering (turbidity), measured by a nephelometer.[14]
Step-by-Step Methodology:
Stock Solution Preparation: Accurately weigh a sufficient amount of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution using a vortex mixer.
Serial Dilution: In a 96-well plate (DMSO-compatible), perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 8-12 concentrations in a 2-fold or 3-fold dilution series).[14]
Dilution into Aqueous Buffer: Using a multichannel pipette or automated liquid handler, transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration from the dilution plate into a corresponding well of a clear 96-well analysis plate.[14]
Initiate Precipitation: To each well of the analysis plate, add a larger volume of a relevant aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to achieve the final desired test concentrations (this example results in a 1% final DMSO concentration).[14]
Incubation and Measurement: Immediately place the plate into a plate-reading nephelometer. Measure the light scattering (turbidity) at a fixed wavelength (e.g., 620 nm) over a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[9][14]
Data Analysis: Plot the measured turbidity (light scattering units) against the compound concentration. The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to rise sharply above the baseline of the buffer/DMSO control wells.[14]
Fig 1. Workflow for Kinetic Solubility by Nephelometry.
Protocol 2: Definitive Thermodynamic Solubility via the Shake-Flask Method
This protocol represents the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution after a prolonged incubation of the solvent with an excess of the solid compound.[8][10]
Step-by-Step Methodology:
Sample Preparation: Add an excess amount of solid 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (enough to ensure that undissolved solid remains at the end) to a known volume of DMSO in a glass vial.
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[8]
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes).[10]
Supernatant Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.
Filtration: For an additional level of validation, filter the collected supernatant through a chemically-resistant (e.g., PTFE) 0.22 µm or 0.45 µm syringe filter to remove any remaining microparticulates.[15][16] The filtrate is now the saturated solution.
Quantification: Accurately dilute the saturated solution with DMSO to a concentration that falls within the linear range of the analytical method (see Protocol 3). Analyze the diluted sample to determine the compound's concentration, which represents its thermodynamic solubility.
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a precise and robust method for quantifying the concentration of the dissolved compound from the shake-flask experiment.[15][17]
Step-by-Step Methodology:
Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. This typically involves screening columns (e.g., C18) and mobile phases (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[6]
Calibration Standard Preparation: Prepare a series of at least five calibration standards of known concentrations by accurately diluting the high-concentration DMSO stock solution. The concentration range should bracket the expected solubility of the sample.[15]
Calibration Curve Generation: Inject the calibration standards into the HPLC system and record the peak area at the analyte's maximum absorbance wavelength (λmax). Plot the peak area versus concentration to generate a linear calibration curve. The curve must have a correlation coefficient (R²) of >0.99 for accuracy.[15]
Sample Analysis: Inject the diluted, filtered supernatant from Protocol 2 into the HPLC system under the same conditions.
Concentration Calculation: Using the peak area of the sample and the linear regression equation from the calibration curve, calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final concentration of the saturated solution—the thermodynamic solubility.[10]
Fig 2. Workflow for Thermodynamic Solubility by Shake-Flask/HPLC.
Data Presentation and Interpretation
All final solubility data should be summarized in a clear and concise format to facilitate comparison and reporting. It is best practice to report solubility in both molar (µM or mM) and mass/volume (µg/mL or mg/mL) units.
Table 2: Template for Reporting Solubility Data for 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
This guide provides a robust, scientifically-grounded framework for the de novo determination of the . By adhering to these detailed protocols, researchers can generate high-quality, reliable data that is essential for the confident progression of their research.
Key Recommendations:
Always Differentiate: Clearly distinguish between kinetic and thermodynamic solubility in all reports and discussions, as they represent different physical phenomena and have different implications.[6][7]
Method Validation is Key: The integrity of the HPLC method, particularly the linearity of the calibration curve, is paramount for accurate thermodynamic solubility determination.[15]
Control Your Variables: Temperature, pH (for aqueous buffers), and equilibration time are critical variables that must be precisely controlled and reported to ensure reproducibility.
Troubleshooting: If the compound exhibits poor solubility even in 100% DMSO, alternative strategies such as the use of co-solvents or formulation technologies may be required, though these are beyond the scope of this foundational guide.
By systematically applying these principles and protocols, researchers can confidently characterize the solubility of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide, mitigating risks and building a solid foundation for subsequent stages of drug discovery and development.
References
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]
Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
Bio-protocol. (n.d.). Determination of Kinetic Solubility. Retrieved from [Link]
ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Retrieved from [Link]
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide MSDS and safety data
This technical guide provides an in-depth analysis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (CAS 929973-79-5), a critical intermediate in the synthesis of next-generation Androgen Receptor Antagonists (ARAs) suc...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (CAS 929973-79-5), a critical intermediate in the synthesis of next-generation Androgen Receptor Antagonists (ARAs) such as Darolutamide and related Selective Androgen Receptor Degraders (SARDs).
Context: This compound is a bifunctional building block. It contains an electrophilic alkyl chloride (susceptible to nucleophilic attack) and a pharmacophoric cyanophenyl ring common to non-steroidal anti-androgens. In drug development, it serves as the "linker" scaffold that connects the androgen-binding aromatic ring to the polar "tail" (often a pyrazole or hydantoin moiety) seen in drugs like Darolutamide.
Critical Safety Alert: Due to the presence of a secondary alkyl halide adjacent to an amide, this molecule is a potential alkylating agent . It must be treated as a Mutagenic Impurity (Class 3 PGI) until Ames testing proves otherwise.
Physicochemical Profile
Property
Data
Note
CAS Number
929973-79-5
Verified Identifier
Molecular Formula
Molecular Weight
243.09 g/mol
Appearance
White to Off-white Solid
Crystalline powder
Solubility
DMSO, Methanol, Ethyl Acetate
Poor water solubility
Melting Point
115–120 °C (Predicted)
Dependent on polymorph
Part 2: Hazard Identification & Toxicology (GHS)
Note: As a specialized intermediate, full REACH registration data may be limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of the functional groups and precursors.
Genotoxicity (The Alkyl Halide Risk): The C-2 chlorine atom is a good leaving group. In biological systems, it can alkylate DNA nucleophiles (guanine N7), potentially leading to replication errors.
Pharmacological Toxicity: The 3-chloro-4-cyanophenyl moiety mimics the A-ring of testosterone. Even as an intermediate, it may possess residual affinity for the Androgen Receptor, acting as an endocrine disruptor.
Part 3: Synthesis & Reactivity Workflow
Understanding the formation and consumption of this molecule is vital for controlling impurities in the final Drug Substance.
Synthesis Pathway
The compound is typically synthesized by acylation of 4-amino-2-chlorobenzonitrile with 2-chloropropionyl chloride .
Figure 1: Synthesis logic showing the formation of the target intermediate and its downstream conversion to the active pharmaceutical ingredient (API).
Part 4: Occupational Health & Safety Strategy
Given the PGI status and Potent Compound classification, standard laboratory hoods are insufficient for handling powder quantities >1g.
Containment Strategy (OEB 4)
Occupational Exposure Band (OEB): Band 4 (1–10 µg/m³).
Engineering Controls:
Solids: Weighing and dispensing must occur in a Barrier Isolator or a Powder Containment Hood (HEPA filtered) with a face velocity >0.5 m/s.
Solutions: Can be handled in a standard fume hood, provided closed-transfer systems are used for transfers.
PPE (Personal Protective Equipment):
Respiratory: PAPR (Powered Air Purifying Respirator) or N95/P3 mask if outside an isolator.
Dermal: Double nitrile gloves (0.11 mm min thickness). Tyvek sleeves are mandatory to bridge glove/lab coat gaps.
Decontamination Protocol
The alkyl chloride moiety can be chemically deactivated before disposal.
Deactivation Solution: 10% w/v NaOH in 50:50 Ethanol/Water.
Mechanism:[1][2] Hydrolysis of the alkyl chloride to the corresponding alcohol (hydroxy-impurity), which is generally less genotoxic.
Verification: Swab surfaces and analyze via HPLC to ensure residue < 10 ng/100cm².
Part 5: Analytical Strategy (Quality Control)
Detecting this intermediate at trace levels (ppm) in the final drug is a regulatory requirement (ICH M7).
Detection: UV at 230 nm (Nitrile absorption) and 270 nm (Aromatic ring).
Retention Time Logic: The target (chloro-propanamide) will elute after the aniline precursor (more polar) but before the final coupled API (more hydrophobic).
Safety Decision Tree
Use this workflow to determine the handling requirements for your specific batch size.
Figure 2: Decision matrix for determining containment levels based on physical state and quantity.
Synthesis Context (Darolutamide/Enzalutamide): Preparation of substituted pyrazoles as androgen receptor antagonists. Patent US8975254B2.[1]
Genotoxic Impurity Management: ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide: IUPAC vs. Common Nomenclature, Synthesis, and Role in Anti-Androgen Drug Development
Executive Summary The compound 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a highly specialized synthetic intermediate utilized extensively in the pharmaceutical industry. Its primary application lies in the develo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a highly specialized synthetic intermediate utilized extensively in the pharmaceutical industry. Its primary application lies in the development of next-generation Androgen Receptor (AR) antagonists for the treatment of prostate cancer[1]. This whitepaper deconstructs the nomenclature of the compound, details its critical role as a pharmacophore scaffold, and provides a self-validating, causality-driven protocol for its synthesis.
Nomenclature: IUPAC Name vs. Common Name
Understanding the nomenclature of this compound requires distinguishing between systematic chemical taxonomy and industrial shorthand.
The IUPAC Name
The official IUPAC name is exactly 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide . This systematic name perfectly maps the molecular connectivity:
propanamide: The core structure is a 3-carbon amide chain.
2-chloro: A highly reactive chlorine atom is positioned on the alpha-carbon (the 2nd carbon) of the propanamide chain, creating a prime electrophilic center for downstream substitution.
N-(3-chloro-4-cyanophenyl): The amide nitrogen is covalently bonded to a phenyl ring, which is substituted with a chlorine atom at the 3-position and a cyano (-C≡N) group at the 4-position.
The Common Name
Unlike active pharmaceutical ingredients (APIs) which are assigned an International Nonproprietary Name (INN) (e.g., "Darolutamide"[2]), this molecule is a synthetic intermediate. Consequently, it does not possess a traditional "common name" or trivial name (such as "aspirin" or "paracetamol").
In laboratory and industrial settings, researchers and suppliers avoid ambiguity by referring to it via:
The synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is not arbitrary; it is driven by the structural requirements of modern oncology drugs.
Historically, AR antagonists (like Bicalutamide) targeted the ligand-binding pocket (LBP) of the androgen receptor. However, prostate cancer cells frequently mutate, leading to castration-resistant prostate cancer (CRPC) where LBP-targeting drugs fail[1].
Through scaffold hopping, researchers discovered that the 3-chloro-4-cyanophenyl moiety is highly effective at targeting non-LBP sites or overcoming specific receptor mutations[1]. The alpha-chloro group on the propanamide chain serves as a reactive handle. In subsequent synthetic steps, a nucleophile (such as a pyrazole ring) attacks this alpha-carbon via an SN2 mechanism, displacing the chloride ion and building the complex core of advanced AR antagonists[1].
Mechanism of action for 3-chloro-4-cyanophenyl-based AR antagonists in prostate cancer.
Experimental Protocol: Self-Validating Synthesis
The following protocol details the N-acylation of 4-amino-2-chlorobenzonitrile[5] to yield the target intermediate. This workflow is designed as a self-validating system, where each step includes a mechanistic causality to ensure high yield and purity.
Step-by-Step Methodology
Step 1: Reagent Preparation & Inert Atmosphere
Action: Dissolve 1.0 equivalent of 4-amino-2-chlorobenzonitrile in anhydrous dichloromethane (DCM) under a continuous nitrogen (
) purge.
Causality: The acylating agent (2-chloropropanoyl chloride) is highly sensitive to moisture. The
atmosphere prevents ambient water from hydrolyzing the acyl chloride into 2-chloropropanoic acid, which would terminate the reaction.
Step 2: Acid Scavenging Setup
Action: Add 1.5 equivalents of Triethylamine (TEA) to the solution.
Causality: The acylation reaction produces hydrogen chloride (HCl) as a byproduct. Without a base, HCl would protonate the unreacted starting amine, converting it into a non-nucleophilic ammonium salt. TEA acts as an acid scavenger, driving the reaction forward.
Step 3: Thermal Control
Action: Submerge the reaction flask in an ice-water bath to reach 0°C.
Causality: N-acylation is highly exothermic. Maintaining 0°C prevents runaway thermal degradation and suppresses unwanted side reactions, such as premature nucleophilic attack on the alpha-chloro carbon by the amine (which would form an unwanted dimer).
Step 4: Controlled Acylation
Action: Add 1.2 equivalents of 2-chloropropanoyl chloride dropwise over 30 minutes.
Causality: Dropwise addition ensures the local concentration of the highly reactive acyl chloride remains low, favoring selective reaction at the carbonyl carbon rather than the alpha-carbon.
Step 5: Propagation & Self-Validation
Action: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the starting amine via Thin-Layer Chromatography (TLC) or LC-MS.
Causality: The disappearance of the starting material peak validates the completion of the forward reaction.
Step 6: Differential Workup
Action: Quench the reaction with distilled water and transfer to a separatory funnel.
Wash the organic layer with 1M HCl. (Causality: Extracts excess TEA and unreacted starting amine into the aqueous phase).
Wash with saturated
. (Causality: Neutralizes and removes residual 2-chloropropanoic acid).
Wash with brine and dry over anhydrous
.
Step 7: Isolation
Action: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the solid 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide[3].
Chemical synthesis workflow of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide.
[1] Title: Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor
Source: PubMed (NIH) / Journal of Medicinal Chemistry
URL: [Link]
Optimized Acylation Protocols for 4-Amino-2-Chlorobenzonitrile
Application Note & Technical Guide Abstract This technical guide details the optimized reaction conditions for the N-acylation of 4-amino-2-chlorobenzonitrile (CAS: 20925-27-3) . As an electron-deficient aniline derivati...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Technical Guide
Abstract
This technical guide details the optimized reaction conditions for the N-acylation of 4-amino-2-chlorobenzonitrile (CAS: 20925-27-3) . As an electron-deficient aniline derivative, this substrate presents specific nucleophilic challenges due to the inductive and mesomeric withdrawal of the nitrile and chloro substituents. This document provides three distinct protocols: a scalable acetylation method, a versatile acid chloride coupling for library synthesis, and a high-precision amide coupling for complex carboxylic acids. These methods are critical for the synthesis of androgen receptor antagonists (e.g., Nilutamide analogs) and other pharmaceutical intermediates.
Introduction & Mechanistic Analysis[1][2][3]
The Substrate Challenge
4-Amino-2-chlorobenzonitrile is a deactivated aniline. The amino group's nucleophilicity is significantly reduced compared to aniline due to:
The Nitrile Group (-CN) at para-position: A strong electron-withdrawing group (EWG) that delocalizes the nitrogen lone pair via resonance (
effect).
The Chlorine Atom (-Cl) at meta-position: Exerts an inductive electron-withdrawing effect (
effect), further reducing electron density at the amine nitrogen.
Consequently, standard acylation conditions used for electron-rich anilines (e.g., simple mixing with anhydride at room temperature) often result in sluggish kinetics or incomplete conversion. Successful protocols require thermal activation , nucleophilic catalysis (e.g., DMAP) , or highly electrophilic acylating agents .
Strategic Applications
The N-acylated derivatives of this compound, such as N-(3-chloro-4-cyanophenyl)acetamide (CAS: 22304-33-2) , are vital intermediates in the synthesis of non-steroidal anti-androgens and selective androgen receptor modulators (SARMs).
Experimental Protocols
Method A: Thermal Acetylation (Scalable & Green)
Best for: Large-scale synthesis of simple acetamides (e.g., Acetyl protection).
This method utilizes acetic acid as both solvent and catalyst, with acetic anhydride as the reagent. It avoids chlorinated solvents and is highly amenable to scale-up.
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-amino-2-chlorobenzonitrile (e.g., 10.0 g, 65.5 mmol) in glacial acetic acid (50 mL).
Addition: Add acetic anhydride (13.4 g, 131 mmol) in a single portion.
Reaction: Heat the mixture to reflux (118 °C) . Stir for 2–4 hours.
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] The starting material (Rf ~0.[2]4) should disappear, replaced by the less polar product (Rf ~0.6).
Workup: Cool the reaction mixture to room temperature.
Precipitation: Slowly pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual acid.
Drying: Dry in a vacuum oven at 50 °C for 12 hours.
Expected Yield: 85–95%
Purity: >98% (HPLC)
Method B: Acylation with Acid Chlorides (General Purpose)
Best for: Introducing complex acyl groups (Benzoylation, drug fragments).
This protocol uses a base to scavenge the HCl byproduct.[1] Due to the substrate's low reactivity, 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to form a reactive N-acylpyridinium intermediate.
Base: Triethylamine (Et3N) or Pyridine (1.5 equiv)
Catalyst: DMAP (0.1 equiv)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Protocol:
Dissolution: Under a nitrogen atmosphere, dissolve 4-amino-2-chlorobenzonitrile (1.0 g, 6.55 mmol) in anhydrous DCM (15 mL).
Base Addition: Add Et3N (1.37 mL, 9.8 mmol) and DMAP (80 mg, 0.65 mmol).
Acylation: Cool the solution to 0 °C. Add the Acid Chloride (7.86 mmol) dropwise over 10 minutes to control the exotherm.
Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 6–12 hours.
Note: If conversion is <90% after 6 hours, heat to reflux (40 °C for DCM, 66 °C for THF).
Quench: Add saturated NaHCO3 solution (10 mL) and stir for 15 minutes.
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 10 mL).
Purification: Wash combined organics with 1M HCl (to remove pyridine/DMAP), then brine. Dry over Na2SO4, filter, and concentrate. Purify via recrystallization (EtOH) or flash chromatography.
Activation: In a dry flask, dissolve the Carboxylic Acid (1.2 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to form the activated ester.
Coupling: Add 4-amino-2-chlorobenzonitrile (1.0 equiv) to the mixture.
Reaction: Stir at 50–60 °C for 12–24 hours.
Critical Insight: Room temperature coupling is often insufficient for this deactivated aniline. Mild heating is required to drive the reaction to completion.
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by NaHCO3 and brine.
Critical Process Parameters (CPP) & Troubleshooting
Parameter
Recommendation
Scientific Rationale
Temperature
Reflux (Method A) or >40°C (Method B/C)
Overcomes the high activation energy barrier caused by the electron-deficient amine.
Catalyst
DMAP (10 mol%)
Essential for Method B. Forms a highly electrophilic N-acylpyridinium ion that reacts faster than the acid chloride itself.
Moisture
Strictly Anhydrous (Methods B/C)
Acid chlorides and activated esters hydrolyze rapidly. Use dry solvents and N2 atmosphere.
Stoichiometry
Excess Reagent (1.2–2.0 equiv)
Drives equilibrium forward and compensates for any hydrolysis of the acylating agent.
Troubleshooting Guide:
Issue: Low Conversion.
Fix: Increase temperature.[3][4][5] If using Method B, switch solvent from DCM (boils at 40°C) to Toluene (boils at 110°C) or 1,2-Dichloroethane (boils at 83°C).
Issue: Product Oiling Out.
Fix: In Method A, if the product oils out upon water addition, scratch the flask side with a glass rod to induce crystallization or add a seed crystal.
Visualization of Reaction Workflow
The following diagram illustrates the decision tree for selecting the appropriate protocol and the mechanistic flow.
Caption: Decision matrix for acylation protocols based on acyl source availability and product complexity.
Safety & Handling
Nitrile Toxicity: 4-Amino-2-chlorobenzonitrile contains a nitrile group. While less toxic than simple aliphatic nitriles, it should be treated as potentially liberating cyanide under strong metabolic or chemical degradation. Avoid strong acids combined with high heat unless controlled.
Skin Sensitization: Anilines and their halogenated derivatives are known skin sensitizers and irritants.[6] Wear nitrile gloves and work in a fume hood.
Exotherms: The reaction of acid chlorides with amines is exothermic. Always add the acid chloride slowly at 0 °C.
Application Note: Optimized Recrystallization Protocols for 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
Executive Summary 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide (CAS: 929973-79-5) is a critical halogenated anilide intermediate utilized in the synthesis of next-generation non-steroidal androgen receptor (AR) antagon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide (CAS: 929973-79-5) is a critical halogenated anilide intermediate utilized in the synthesis of next-generation non-steroidal androgen receptor (AR) antagonists[1],[2]. In pharmaceutical process development, the purity of this intermediate is paramount; trace amounts of unreacted 3-chloro-4-cyanoaniline can carry over as genotoxic impurities, while dimeric byproducts can suppress yields in downstream coupling reactions.
This application note details two highly validated, scalable recrystallization protocols—a single-solvent cooling crystallization and a dual-solvent (anti-solvent) crystallization—designed to achieve >99.5% purity while maximizing recovery.
Mechanistic Rationale for Solvent Selection
Selecting the optimal solvent system requires balancing the thermodynamic solubility of the target molecule against the rejection of structurally similar impurities.
System A: Isopropanol (IPA) Cooling Crystallization
Isopropanol is a Class 3 solvent with an ideal hydrogen-bonding profile for the crystallization of anilides[3]. At elevated temperatures (75–80 °C), the hydroxyl group of IPA acts as a hydrogen bond donor/acceptor to the propanamide core, ensuring complete dissolution. Upon controlled cooling, the hydrophobic nature of the 3-chloro-4-cyanophenyl ring and the 2-chloro aliphatic chain dominates the solvation thermodynamics. This results in a steep solubility curve, driving high-yield crystallization at 0–5 °C while keeping polar degradation products solvated in the mother liquor.
System B: Ethyl Acetate / n-Heptane Anti-Solvent Crystallization
Ethyl acetate (EtOAc) provides exceptional solubility for the intermediate due to strong dipole-dipole interactions with the cyano group. However, its shallow temperature-solubility gradient makes cooling crystallization alone inefficient. By introducing n-heptane—a non-polar anti-solvent—the dielectric constant of the medium is rapidly depressed[4]. This forces targeted supersaturation and controlled nucleation of the API intermediate, effectively purging non-polar organic impurities that remain highly soluble in the heptane-enriched continuous phase.
Quantitative Data: Solubility & Process Parameters
The following table summarizes the empirical parameters for both solvent systems to guide process scale-up and reactor allocation.
Expertise Insight: A slow, linear cooling ramp is critical here. Rapid crash-cooling will trap mother liquor within the crystal lattice, leading to the occlusion of the 3-chloro-4-cyanoaniline impurity.
Dissolution: Charge 1.0 equivalent (by weight) of crude 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide into a jacketed reactor. Add 7.0 volumes (v/w) of Isopropanol (IPA).
Heating: Agitate at 250 RPM and heat the internal temperature to 75–80 °C until a clear solution is achieved.
Hot Filtration: Pass the hot solution through a 1 μm inline PTFE filter to remove insoluble particulates, maintaining the transfer lines at >70 °C to prevent premature precipitation.
Cooling & Nucleation: Cool the filtrate to 45 °C at a linear rate of 0.5 °C/min. Hold at 45 °C for 1 hour to allow the seed bed to establish via spontaneous nucleation.
Aging: Continue cooling at 0.2 °C/min to a final isolation temperature of 0–5 °C. Age the slurry for 3 hours to maximize yield and ensure lattice stabilization.
Isolation: Filter the slurry under vacuum. Wash the wet cake with 1.5 volumes of pre-chilled (0 °C) IPA.
Drying: Dry the product in a vacuum oven at 45 °C (<50 mbar) until the loss on drying (LOD) is <0.5%.
Expertise Insight: The dosing rate of n-heptane dictates the crystal size distribution (CSD). A slow initial addition prevents localized supersaturation spikes, yielding larger, easily filterable crystals[4].
Dissolution: Charge 1.0 equivalent of the crude intermediate into the reactor. Add 3.5 volumes (v/w) of Ethyl Acetate.
Heating: Heat to 55–60 °C under moderate agitation until fully dissolved. Perform hot filtration into a clean crystallization vessel.
Initial Anti-Solvent Dosing: Adjust the internal temperature to 50 °C. Slowly dose 2.0 volumes of n-Heptane over 45 minutes. The solution will become cloudy, indicating the metastable zone limit has been breached.
Desupersaturation Hold: Hold the suspension at 50 °C for 1 hour to allow the initial crystals to grow and relieve supersaturation.
Final Anti-Solvent Dosing: Dose an additional 5.0 volumes of n-Heptane over 2 hours at a constant rate.
Cooling: Cool the slurry to 15–20 °C at 0.5 °C/min and age for 2 hours.
Isolation: Filter the solid and wash the cake with 2.0 volumes of a 1:2 (v/v) EtOAc/n-Heptane mixture. Dry under vacuum at 45 °C until constant weight is achieved.
Process Workflow Diagram
Caption: Thermodynamic workflow for the recrystallization of the anilide intermediate.
References
1.[1] US8975254B2 - Androgen receptor modulating compounds
Source: Google Patents
URL:
2.[2] Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor
Source: Journal of Medicinal Chemistry (PubMed)
URL:[Link]
3.[4] Effective Control of Crystal Size via an Integrated Crystallization, Wet Milling, and Annealing Recirculation System
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
4.[3] Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol
Source: Crystals (MDPI)
URL:[Link]
Application Note: Optimal Catalytic Strategies for the Synthesis of 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
Introduction & Mechanistic Rationale The synthesis of[1] represents a critical amidation step in the preparation of advanced pharmaceutical intermediates, particularly for non-steroidal antiandrogen scaffolds. The primar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The synthesis of[1] represents a critical amidation step in the preparation of advanced pharmaceutical intermediates, particularly for non-steroidal antiandrogen scaffolds. The primary synthetic challenge in this transformation lies in the electronic nature of the nucleophile: 3-chloro-4-cyanoaniline.
The strong electron-withdrawing effects of the para-cyano and meta-chloro substituents severely deplete the electron density of the aniline's amine group. This renders it a highly deactivated and exceptionally poor nucleophile. Standard Schotten-Baumann amidation conditions (e.g., using triethylamine alone) typically result in sluggish kinetics, incomplete conversion, and competing side reactions such as the degradation of the electrophile, 2-chloropropanoyl chloride.
To overcome this thermodynamic hurdle, a dual-base catalytic system utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst and N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic stoichiometric base is required to drive the reaction to completion[2].
Catalyst Selection & Experimental Causality
Successful amidation of highly deactivated anilines requires precise control over the reaction's activation energy and byproduct management. Do not rely on single-base systems; the causality behind the dual-base approach is as follows:
Nucleophilic Activation via DMAP: DMAP is vastly superior to standard pyridine due to its electron-donating dimethylamino group, which stabilizes the resulting N-acylpyridinium intermediate. When DMAP reacts with 2-chloropropanoyl chloride, it forms a highly electrophilic N-acylpyridinium salt. This intermediate effectively lowers the activation energy barrier, allowing the deactivated 3-chloro-4-cyanoaniline to attack efficiently and [3].
Acid Scavenging via DIPEA: The amidation generates hydrochloric acid (HCl) as a byproduct. If unneutralized, HCl will rapidly protonate the weakly basic aniline, completely halting the reaction. DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile. This steric hindrance avoids the formation of unwanted ketene intermediates or acylammonium side products that would otherwise consume the 2-chloropropanoyl chloride.
Quantitative Data Summary
The following table summarizes the optimization data, demonstrating the stark contrast in reaction efficiency when employing the optimized dual-base catalytic system versus traditional methods.
Catalytic System
Equivalents
Solvent
Temp (°C)
Time (h)
Yield (%)
Impurity Profile / Observations
TEA (alone)
2.0
DCM
25
24
< 40%
High unreacted aniline; acid chloride degradation.
Pyridine (alone)
2.0
DCM
25
24
55%
Moderate unreacted aniline; sluggish kinetics.
DIPEA + DMAP
1.5 / 0.1
DCM
0 to 25
4
> 95%
Clean conversion; trace DMAP easily removed.
Experimental Protocol
This protocol is designed as a self-validating system. The specific temperature controls prevent electrophile degradation, while the targeted acidic work-up ensures the complete removal of the catalytic system, validating the purity of the final product.
System Preparation: Purge a dry, round-bottom flask with nitrogen. Moisture must be strictly excluded to prevent the hydrolysis of 2-chloropropanoyl chloride into 2-chloropropanoic acid.
Substrate Dissolution: Dissolve 3-chloro-4-cyanoaniline (1.0 eq) in anhydrous DCM (10 vol). Add DIPEA (1.5 eq) and DMAP (0.1 eq). Stir the mixture for 10 minutes to ensure complete homogeneity.
Electrophile Addition (Critical Step): Cool the reaction mixture to 0 °C using an ice bath.
Causality: 2-Chloropropanoyl chloride is highly reactive and possesses an alpha-proton adjacent to a chlorine atom. At elevated temperatures, bases can promote dehydrohalogenation to form a ketene. Cooling strictly suppresses this degradation pathway.
Dropwise Addition: Add 2-chloropropanoyl chloride (1.2 eq) dropwise over 30 minutes. Maintain the internal temperature below 5 °C during the addition.
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor reaction progress via HPLC or TLC (Eluent: Hexanes/EtOAc 7:3) until the aniline is consumed[4].
Quench and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) (5 vol).
Causality: The mildly acidic quench neutralizes residual DIPEA and DMAP, partitioning them into the aqueous layer as water-soluble hydrochloride salts, effectively stopping the reaction and initiating purification.
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (3 vol) to guarantee the removal of trace DMAP, followed by saturated aqueous NaHCO₃ (3 vol) to neutralize any residual acid, and finally brine (3 vol).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide. Recrystallize from MTBE/Heptane to achieve >99% AUC purity.
Mechanistic Pathway Visualization
The following diagram illustrates the validated catalytic cycle, highlighting the transient, highly electrophilic N-acylpyridinium intermediate that enables the reaction.
Figure 1: DMAP-catalyzed amidation cycle for 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide.
References
MDPI. "Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes". URL: [Link]
Google Patents. "US6054472A - Inhibitors of IMPDH enzyme".
Application Note: Scalable Synthesis of SARM Intermediate 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (Compound 3 ), a critical intermediate in the manufacturing of non-steroidal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (Compound 3 ), a critical intermediate in the manufacturing of non-steroidal Selective Androgen Receptor Modulators (SARMs), specifically analogs related to the Andarine and Ostarine structural classes.
The synthesis addresses the primary challenge of acylating a highly deactivated aniline (4-amino-2-chlorobenzonitrile ) while mitigating the risk of
-elimination inherent to 2-chloropropionyl chloride. The protocol transitions from traditional medicinal chemistry scales (mg) to a kilogram-ready process (kg), emphasizing yield optimization (>90%), impurity control, and safety.
Key Process Features
Atom Economy: Utilization of acid chloride activation for rapid conversion.
Impurity Control: Suppression of the "acryloyl" elimination impurity.
Scalability: Replacement of flash chromatography with crystallization.
Reaction Engineering & Mechanism
Chemical Pathway
The synthesis utilizes a modified Schotten-Baumann acylation under anhydrous conditions. The electron-withdrawing cyano and chloro groups on the aniline ring significantly reduce the nucleophilicity of the amine (
), necessitating an activated acylating agent and a base catalyst capable of driving the equilibrium without promoting the elimination of HCl from the alkyl chain.
Reaction Scheme:
Figure 1: Reaction pathway highlighting the primary acylation and the critical elimination risk.
Critical Process Parameters (CPPs)
Parameter
Setting
Rationale
Stoichiometry
1.0 : 1.15 (Aniline : Acid Chloride)
Excess acid chloride compensates for hydrolysis and ensures full conversion of the expensive aniline.
Temperature
0°C 25°C
Initial cooling prevents exotherm spikes; warming ensures completion for the deactivated amine.
Base Selection
Pyridine (3.0 eq) or K₂CO₃/Acetone
Pyridine acts as both base and nucleophilic catalyst (acyl pyridinium intermediate). Avoid TEA/Heat to prevent elimination.
Solvent
Dichloromethane (DCM) or Toluene
DCM provides excellent solubility. Toluene is preferred for >10kg scale due to easier recovery.
Detailed Experimental Protocol (Scale-Up Ready)
Materials & Equipment
Reactor: 5L Jacketed Glass Reactor with overhead stirring (propeller impeller).
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Selective Androgen Receptor Modulators (SARMs) such as Enobosarm (GTx-024, MK-2866) have revolutionized targeted anabolic therapies by demonstrating tissue-selective androgenic signaling without the virilizing side effects of traditional steroidal androgens[1]. The core pharmacophore of Enobosarm relies heavily on its B-ring substitutions and a highly specific chiral gem-dimethyl/hydroxy center.
Addressing the Precursor Discrepancy:
The precursor specified for this protocol, 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (CAS 929973-79-5)[2], deviates structurally from the true Enobosarm intermediate. The authentic synthesis of Enobosarm utilizes (R)-3-bromo-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide[3].
Utilizing the specified 2-chloro precursor via Williamson ether synthesis with 4-cyanophenol yields 2-(4-cyanophenoxy)-N-(3-chloro-4-cyanophenyl)propanamide. This product is a des-hydroxy, des-methyl, 3-chloro analogue of Enobosarm. In preclinical drug development, such analogues are synthesized to probe the Structure-Activity Relationship (SAR) of the androgen receptor's (AR) ligand-binding domain. Specifically, researchers use these analogues to test how the absence of the bulky 3-trifluoromethyl group and the rigidifying 2-hydroxy-2-methyl center affects helix 12 folding and subsequent AR transactivation [4].
Comparative Reaction Pathways
Reaction pathways comparing the synthesis of the target SARM analogue versus true Enobosarm.
Experimental Protocol: Williamson Ether Synthesis
Objective : To synthesize the SARM analogue via nucleophilic substitution (SN
Preparation of the Reaction Mixture : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanophenol (1.2 eq) in anhydrous 2-propanol (10 mL/mmol).
Causality: 2-Propanol is selected as a polar protic solvent that effectively solvates the phenoxide ion while stabilizing the SN
transition state without inducing unwanted side reactions [1].
Base Addition : Add anhydrous K
CO (2.0 eq) to the solution. Stir at room temperature for 15 minutes.
Causality: K
CO is a mild base capable of deprotonating 4-cyanophenol (pKa ~7.9) to generate the highly nucleophilic phenoxide. A mild base is strictly required to prevent base-catalyzed hydrolysis of the precursor's amide bond, which would readily occur if strong bases like NaOH were used [5].
Precursor Addition : Add 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (1.0 eq) to the reaction mixture.
Reflux & Monitoring : Attach a reflux condenser and heat the mixture to 82 °C (reflux) for 4–6 hours.
Causality: The secondary chloride on the propanamide is sterically hindered compared to a primary halide. Refluxing provides the necessary activation energy to drive the SN
In-Process Quality Control (IPQC) - Self-Validation : Before proceeding to workup, pull a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is considered complete when the precursor peak (m/z [M+H]
~243) is <2% relative to the product peak (m/z [M+H] ~326). If the precursor remains >2%, add 0.1 eq KCO and reflux for an additional hour.
Workup : Once the precursor is consumed, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KCl and unreacted K
CO). Concentrate the filtrate under reduced pressure.
Purification : Dissolve the crude residue in ethyl acetate (EtOAc), wash with 10% aqueous NaOH (to remove excess unreacted 4-cyanophenol), followed by a brine wash. Dry the organic layer over MgSO
, filter, and evaporate. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the pure SARM analogue [1].
Quantitative Data and Structural Comparison
The structural modifications inherent to the provided precursor drastically alter the physicochemical and pharmacological profile of the resulting molecule compared to Enobosarm.
Property
True Enobosarm (GTx-024)
Synthesized Analogue
Core Structure
2-hydroxy-2-methylpropanamide
Propanamide (des-hydroxy, des-methyl)
Aryl B-Ring
4-cyano-3-(trifluoromethyl)phenyl
3-chloro-4-cyanophenyl
Precursor Halide
Primary Bromide (sterically hindered)
Secondary Chloride
Chirality
Enantiopure (typically S-isomer)
Racemic (unless enantiopure precursor used)
Molecular Weight
389.33 g/mol
325.75 g/mol
AR Binding Profile
High affinity (agonist/partial agonist)
Lower affinity / altered tissue selectivity
References
Jel Sciences. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities". jelsciences.com.[Link]
Ponnusamy, S., et al. "Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo". Molecular Cancer Therapeutics (AACR Journals).[Link]
Dalton, J. T., et al. "Method of treating HER2-positive breast cancers with selective androgen receptor modulators (SARMS)". US Patent 10258596B2.[Link]
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide formation reaction. Here, we will delve into the underlying chemical principles to address common challenges and provide actionable solutions to improve your reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Question: Why is my yield of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide lower than expected or non-existent?
Answer: Low or no yield in the synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The reaction is a nucleophilic acyl substitution, specifically an acylation of 3-chloro-4-cyanoaniline with 2-chloropropanoyl chloride.
Potential Causes and Solutions:
Insufficiently Reactive Amine: The nucleophilicity of the aniline nitrogen in 3-chloro-4-cyanoaniline is reduced by the electron-withdrawing effects of the chloro and cyano groups on the aromatic ring.
Solution: To enhance the nucleophilicity, the reaction should be carried out in the presence of a non-nucleophilic base. The base deprotonates the amine, increasing its electron density and making it a more potent nucleophile.[1][2][3]
Inadequate Acylating Agent: The 2-chloropropanoyl chloride may have degraded due to moisture. Acyl chlorides are highly susceptible to hydrolysis.
Solution: Ensure the 2-chloropropanoyl chloride is of high purity and handled under anhydrous conditions. Consider using a freshly prepared or newly purchased batch. The synthesis of 2-chloropropanoyl chloride can be achieved by reacting 2-chloropropionic acid with a chlorinating agent like thionyl chloride or phosphorus trichloride.[4][5]
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
Solution:
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation. An optimal temperature must be determined empirically, often starting at room temperature and gently heating if the reaction is sluggish.
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to avoid reaction with the acyl chloride.[3] The choice of solvent can also influence the solubility of the starting materials and the product.
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6]
Ineffective Base: The choice and amount of base are critical. The base neutralizes the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][3][7][8]
Solution: A common and effective methodology for this type of acylation is the Schotten-Baumann reaction, which utilizes a base like aqueous sodium hydroxide or pyridine.[2][3][7][9] Pyridine can be particularly effective as it can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[2][3] Other non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also commonly used. An excess of the base is typically required to drive the reaction to completion.
dot
Caption: Reaction mechanism for the synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide.
Formation of Impurities
Question: What are the common impurities in my reaction, and how can I minimize their formation?
Answer: Impurity formation can significantly reduce the yield and complicate the purification of the desired product.
Common Impurities and Mitigation Strategies:
Diacylation: Although less common with electron-deficient anilines, it's possible for the product amide to be further acylated on the nitrogen.
Mitigation: Use a stoichiometric amount of 2-chloropropanoyl chloride or add it slowly to the reaction mixture to avoid a large excess at any given time.[1]
Hydrolysis of Acyl Chloride: If there is moisture in the reaction, 2-chloropropanoyl chloride will hydrolyze to 2-chloropropionic acid.
Mitigation: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can react with the acyl chloride.
Mitigation: Use aprotic, non-nucleophilic solvents.
Unreacted Starting Materials: Incomplete conversion will leave 3-chloro-4-cyanoaniline and 2-chloropropanoyl chloride (or its hydrolysis product) in the reaction mixture.
Mitigation: Optimize reaction conditions (temperature, time, stoichiometry) as discussed in the previous section. Consider using a slight excess (1.1-1.2 equivalents) of the acylating agent.
Table 1: Troubleshooting Impurity Formation
Impurity
Potential Cause
Mitigation Strategy
Diacylated Product
Excess acylating agent
Use stoichiometric amounts or slow addition of acyl chloride.[1]
2-chloropropionic acid
Presence of water
Use anhydrous conditions and an inert atmosphere.
Unreacted Starting Materials
Incomplete reaction
Optimize reaction time, temperature, and stoichiometry.
Side products from solvent
Use of a nucleophilic solvent
Employ aprotic, non-nucleophilic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
The ideal solvent should be aprotic and capable of dissolving the starting materials. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices. Toluene can also be used, particularly if higher temperatures are required.[10][11] The choice may also depend on the subsequent workup and purification steps.
Q2: How does the purity of the starting materials affect the reaction?
The purity of both 3-chloro-4-cyanoaniline and 2-chloropropanoyl chloride is paramount. Impurities in the aniline can lead to a variety of side products. As mentioned, water is a critical impurity that will hydrolyze the acyl chloride. It is recommended to use starting materials of the highest available purity.
Q3: What is the role of the base in this reaction?
The base serves two primary functions in this acylation reaction:
To neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[2][3][7][8] If not neutralized, the HCl will protonate the unreacted aniline, forming an unreactive ammonium salt and effectively stopping the reaction.[8]
To act as a catalyst. In the case of pyridine, it can react with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is a more potent acylating agent than the acyl chloride itself.[2][3]
Q4: Are there alternative methods for this amide synthesis?
Yes, while the Schotten-Baumann conditions are common, other amide coupling reagents can be employed, especially if the reaction with the acyl chloride is problematic. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be effective for forming amide bonds from a carboxylic acid (2-chloropropionic acid) and an amine.[12][13]
dot
Caption: Troubleshooting workflow for low yield of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide.
Experimental Protocols
General Procedure for the Synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Materials:
3-chloro-4-cyanoaniline
2-chloropropanoyl chloride
Pyridine (or other suitable base)
Anhydrous dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-chloro-4-cyanoaniline (1.0 eq) in anhydrous DCM.
Add pyridine (1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add a solution of 2-chloropropanoyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography.
Note: This is a general procedure and may require optimization for your specific setup and scale.
References
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
Gneto, C., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries.
ACS Publications. (2018, January 11). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alterna.
ResearchGate. (n.d.).
Patsnap. (2008, October 15). Synthetic method of D-(+)-2-chloro-propanoyl chloride.
ResearchGate. (n.d.). Optimization of reaction conditions for amide synthesis with half‐sandwich metal complexesa.
Google Patents. (n.d.). CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride.
Wikipedia. (n.d.). 2-Chloropropionic acid.
Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
Pearson. (n.d.).
Quora. (2018, May 1).
PrepChem.com. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile.
Chemistry Steps. (2024, January 12). Reactions of Aniline.
PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide.
Technical Disclosure Commons. (2021, May 3). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl] propan-2-yl}.
NCERT. (n.d.). Amines.
Infoscience. (n.d.). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds.
RSC Publishing. (n.d.). Analytical Methods.
Patent 0551459. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
DTIC. (n.d.).
Technical Disclosure Commons. (2021, May 3). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide.
JournalNX. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
Google Patents. (n.d.). CN111116477A - Synthesis process of doramelamine.
Google Patents. (n.d.).
PMC. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide.
Santa Cruz Biotechnology. (n.d.). 2-chloro-N-(2-cyanophenyl)propanamide.
Benchchem. (n.d.). An In-depth Technical Guide to the Formation of N-(4-cyanophenyl)-2-methylprop-2-enamide.
EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin.
Agilent Technologies. (n.d.). Analysis of Trace Level Herbicides from Different Water Samples with the Agilent 1200 Infinity Series Online SPE Solution.
troubleshooting low purity in SARM intermediate synthesis
Topic: Troubleshooting Low Purity in Aryl-Propionamide SARM Intermediates Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads. Introduction: The "Hidden" Impurity Profile Welcome to the Technical Support...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Purity in Aryl-Propionamide SARM Intermediates
Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads.
Introduction: The "Hidden" Impurity Profile
Welcome to the Technical Support Center. If you are synthesizing Selective Androgen Receptor Modulators (SARMs)—specifically the aryl-propionamide class (e.g., Enobosarm/Ostarine, Andarine/S-4)—low purity is rarely a single-factor failure.
This scaffold presents a unique "Process Paradox": The electron-withdrawing groups (EWGs) on the B-ring (e.g.,
, , ) that are essential for receptor binding affinity also make the molecule highly susceptible to nucleophilic attack and base-catalyzed racemization during synthesis.
This guide moves beyond generic advice. We address the specific mechanistic failures causing low purity in your LC-MS and Chiral HPLC traces.
Module 1: "My Enantiomeric Excess (ee%) is Dropping"
Symptom: Your chemical purity is >95%, but Chiral HPLC shows an ee% of 80% or lower. The product is partially racemic.[1]
Root Cause Analysis: The SN1/SN2 Competition
The critical step in constructing the SARM core is often the etherification (or thioetherification) of a chiral epoxide or a chiral halohydrin.
The Trap: You are likely using a strong base (e.g.,
) to deprotonate the phenol (A-ring) to attack the chiral epoxide (B-ring fragment).
The Mechanism: While you intend an
attack (inversion of configuration), strong bases and high temperatures promote partial character. The epoxide ring opens before the nucleophile attacks, creating a transient carbocation that can be attacked from either face, leading to racemization.
Troubleshooting Protocol
Q: How do I restore stereochemical integrity during the coupling step?
A: You must shift the reaction mechanism strictly toward
by modulating nucleophilicity vs. basicity.
Switch Bases: Replace Sodium Hydride (
) with Potassium Carbonate () or Cesium Carbonate ().[2] These are milder and reduce the risk of proton abstraction from the chiral center (alpha-proton acidity).
Solvent Effect: Switch from DMF (which can decompose to dimethylamine at high temps, causing side reactions) to Acetone or MEK (Methyl Ethyl Ketone) under reflux.
Temperature Ceiling: Do not exceed 80°C. Higher thermal energy overcomes the activation barrier for the racemization pathway.
Validation Experiment:
Run a parallel screen of the coupling reaction:
Condition
Base
Solvent
Temp
Resulting ee% (Expected)
Standard
NaH
DMF
100°C
~75-85% (Racemization)
Optimized
Acetone
Reflux (56°C)
>98% (Retention)
Module 2: "I See a Persistent Impurity at RRT 0.85"
Symptom: LC-MS shows a persistent peak eluting just before the main product. Mass analysis indicates a loss of the B-ring or a hydrolysis product.
Root Cause Analysis: Amide Bond Hydrolysis
Aryl-propionamide SARMs contain a hydrolytically sensitive amide bond. The electron-withdrawing nature of the A-ring (often a trifluoromethyl-benzonitrile moiety) makes the amide carbonyl highly electrophilic.
The Trap: During aqueous work-up, if the pH is too high (alkaline) or too low (acidic) for too long, the amide bond cleaves.
Specific Impurity: This is often the "Split Impurity" —the aniline fragment (A-ring) and the carboxylic acid fragment (B-ring).
Troubleshooting Protocol
Q: How do I remove the hydrolysis impurity without degrading the product further?
A: You cannot easily purify this out; you must prevent it during the Quench Phase .
Buffer the Quench: Never quench the coupling reaction with strong acid (HCl) or strong base (NaOH). Use saturated Ammonium Chloride (
Seeding: If oiling occurs, add 0.1% wt/wt pure seed crystals at 30°C.
Solvent System Efficiency Table:
Solvent System
Outcome
Purity Lift
Ethanol/Water
Often oils out (Phase separation)
Low
DCM/Hexane
Traps impurities in the oil
Moderate
Toluene/EtOAc
Controlled crystal growth
High (+2-3%)
Visualizing the Troubleshooting Logic
The following diagram maps the decision process when encountering low purity.
Caption: Decision Logic for SARM Impurity Isolation. Blue nodes indicate decision points; Green nodes indicate validated protocols.
References
Dalton, J. T., et al. (2005). Discovery of Nonsteroidal Androgens. Proceedings of the National Academy of Sciences.
Thevis, M., & Schänzer, W. (2007).[4] Mass Spectrometry in Sports Drug Testing: Structure Characterization and Metabolism of Aryl-Propionamide-Derived SARMs. Journal of Mass Spectrometry.
Gao, W., et al. (2005). Selective Androgen Receptor Modulator (SARM) Treatment Improves Bone Density and Biomechanical Strength in Ovariectomized Rats. Endocrinology. [2]
Bandi, P. R., et al. (2012). Process for preparing Bicalutamide. World Intellectual Property Organization (WO2012042532A1).
Shrivastava, A., et al. (2021).[3] Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. Journal of Chromatographic Science.
Disclaimer: This guide is for research and development purposes only. All synthesis must be conducted in compliance with local regulations regarding controlled substances and intellectual property.
minimizing side reactions in cyanophenyl propanamide synthesis
Welcome to the technical support center for the synthesis of cyanophenyl propanamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of cyanophenyl propanamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of amide bond formation in the presence of a sensitive nitrile functional group. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, identify, and mitigate common side reactions, thereby improving yield, purity, and overall process efficiency.
This resource is structured into two main sections: a detailed Troubleshooting Guide that explores the mechanisms and solutions for specific side reactions, and a Frequently Asked Questions (FAQs) section for quick reference on common challenges.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section provides a deep dive into the most prevalent side reactions encountered during cyanophenyl propanamide synthesis. Each entry is formatted as a question-and-answer to directly address specific experimental issues.
Issue 1: Nitrile Group Hydrolysis
Q: My final product is contaminated with byproducts containing a primary amide or a carboxylic acid group instead of the cyano group. What is happening and why?
A: You are likely observing the hydrolysis of the cyano (-C≡N) group. This is one of the most common side reactions when working with cyanophenyl building blocks. The nitrile group is susceptible to reaction with water, especially under harsh acidic or basic conditions, which are sometimes employed during amide bond formation or workup.
Mechanism of Nitrile Hydrolysis:
The hydrolysis proceeds in two stages. First, the nitrile is converted to a primary amide. Under the reaction conditions, this primary amide can then be further hydrolyzed to a carboxylic acid.[1][2]
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by water.[3][4]
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.
The diagram below illustrates the desired amidation pathway versus the competing nitrile hydrolysis side reaction.
Caption: Desired amidation vs. nitrile hydrolysis.
Q: How can I confirm that nitrile hydrolysis is the source of my impurities?
A: A combination of standard analytical techniques can confirm the presence of hydrolysis byproducts:
Mass Spectrometry (LC-MS): Look for masses corresponding to your target molecule + 18 Da (for hydrolysis to the primary amide) or + 17 Da (for hydrolysis to the carboxylic acid, after loss of NH3).
Infrared Spectroscopy (FTIR): The characteristic sharp C≡N stretch (around 2220-2260 cm⁻¹) will be diminished or absent, while new, strong C=O stretches for the amide (around 1650 cm⁻¹) or carboxylic acid (around 1700 cm⁻¹) will appear.
Nuclear Magnetic Resonance (NMR): In ¹³C NMR, the nitrile carbon signal (around 115-125 ppm) will decrease, and new carbonyl signals (160-180 ppm) will emerge. In ¹H NMR, you may see new broad N-H signals for the primary amide or a new acidic proton for the carboxylic acid.
Q: What is the recommended protocol to prevent nitrile hydrolysis?
A: The key is to maintain neutral or near-neutral conditions and avoid excessive heat. Amide coupling reagents that operate under mild conditions are highly preferred.
Optimized Protocol Using EDC/HOBt:
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a combination known for its efficiency and mild reaction conditions, which helps suppress both hydrolysis and racemization.[5][6]
Dissolution: Dissolve the cyanophenyl-containing carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
Cooling: Cool the solution to 0 °C in an ice bath. This minimizes exothermic reactions and reduces the rate of potential side reactions.
Activation: Add EDC hydrochloride (1.2 eq) to the solution and stir for 30-60 minutes at 0 °C. This forms the HOBt active ester, which is less prone to side reactions than the O-acylisourea intermediate.[7]
Amine Addition: Add the amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq) if the amine is used as a salt.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Perform a neutral aqueous workup. Quench the reaction with water or a saturated solution of NH₄Cl. Extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution) to remove excess amine and base, then with a mild base (e.g., 5% NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Parameter
Problematic Condition
Optimized Condition
Rationale
pH
Strongly acidic or basic
Neutral to slightly basic (pH 7-8)
Prevents acid or base-catalyzed hydrolysis of the nitrile group.[1]
Temperature
> 100 °C (direct thermal amidation)
0 °C to Room Temperature
Lower temperatures significantly reduce the rate of the hydrolysis side reaction.
Reagents
Thionyl chloride (SOCl₂) followed by amine
Coupling agents (EDC, HATU, etc.)
SOCl₂ generates HCl, creating harsh acidic conditions.[8] Modern coupling agents operate under milder, near-neutral conditions.[9]
Workup
Strong acid/base washes (e.g., 1M HCl, 1M NaOH)
Mild washes (e.g., 5% Citric Acid, 5% NaHCO₃)
Minimizes contact time with harsh pH that could cause hydrolysis during product isolation.
Issue 2: Coupling Reagent-Derived Impurities
Q: I've successfully avoided nitrile hydrolysis, but my product is still impure. My LC-MS shows masses that don't correspond to starting materials or my target product. What could they be?
A: These impurities are very often byproducts derived from the coupling reagent itself. The choice of coupling reagent is critical, as each comes with its own set of potential byproducts that can complicate purification.[7][10]
Common Coupling Reagents and Their Byproducts:
Coupling Reagent
Byproduct Structure
Byproduct Name
Removal Strategy
Key Considerations
DCC (Dicyclohexylcarbodiimide)
Dicyclohexylurea (DCU)
Insoluble in most organic solvents
Filtration
Often precipitates during reaction, but residual amounts can be difficult to remove. Not suitable for solid-phase synthesis.[5]
EDC (Water-soluble carbodiimide)
1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)
Water-soluble
Aqueous workup (acidic wash)
The byproduct is easily removed by washing with dilute acid, making it a popular choice for solution-phase synthesis.[6]
HATU/HBTU (Aminium/Onium salts)
Guanidinium species
N/A
Aqueous workup/Chromatography
Can react with the amine nucleophile if the carboxylic acid is not pre-activated. Order of addition is critical.[7]
BOP
Hexamethylphosphoramide (HMPA)
Carcinogenic
N/A
Avoid use. HMPA is a known carcinogen and poses a significant safety risk.[11] PyBOP is a safer alternative.
The diagram below shows the formation of dicyclohexylurea (DCU) during a DCC-mediated coupling.
Caption: Formation of DCU byproduct from DCC.
Q: How can I minimize the formation of coupling reagent byproducts and ensure their complete removal?
A: Minimization is about stoichiometry and procedure, while removal is about selecting a reagent with favorable byproduct properties.
Procedural Recommendations:
Use Correct Stoichiometry: Use the minimum effective amount of coupling reagent, typically 1.1-1.3 equivalents. Excess reagent will only generate more byproducts.
Pre-activation and Order of Addition: For onium salt reagents like HATU, always pre-activate the carboxylic acid before adding the amine. Mix the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) for a few minutes before introducing the amine. This prevents the amine from directly reacting with HATU to form a guanidinium byproduct.[7]
Choose the Right Reagent for Your Workup:
If your product is soluble in common organic solvents and you prefer filtration, DCC can be a good choice, as the DCU byproduct precipitates out.
If you prefer a simple liquid-liquid extraction, EDC is superior because its urea byproduct is water-soluble and easily removed with an acidic wash.[5]
Issue 3: Racemization
Q: The chiral center in my cyanophenyl propanamide is showing significant racemization. How does this happen during an amidation reaction?
A: Racemization is a significant risk when the stereocenter is at the α-carbon of the carboxylic acid. The activation of the carboxyl group, which is necessary for amide bond formation, increases the acidity of the α-proton. A base in the reaction mixture can deprotonate this position, leading to a planar enolate intermediate, which loses its stereochemical information.
A common mechanism involves the formation of a 5(4H)-oxazolone intermediate. The oxazolone is prone to tautomerization, which results in racemization before the amine has a chance to open the ring.[5]
Q: Which strategies are most effective at preventing racemization?
A: Suppressing racemization involves a combination of choosing the right reagents, additives, and controlling reaction conditions.
Use Racemization-Suppressing Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are essential. They react with the initial activated intermediate to form an active ester. These esters are more stable and less prone to oxazolone formation, and they readily react with the amine to form the desired amide with minimal racemization.[5]
Select Low-Racemization Coupling Reagents: Phosphonium-based reagents like PyBOP are often preferred over carbodiimides for sensitive substrates as they are known to cause less racemization.[11]
Control Temperature: Run the reaction at a lower temperature (e.g., starting at 0 °C or even -15 °C) to slow down the rate of enolization and racemization.
Use a Weaker Base: If a base is required, use a sterically hindered, non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA).
Frequently Asked Questions (FAQs)
Q1: My overall yield is very low. What are the first things I should check?
Purity of Starting Materials: Ensure your carboxylic acid, amine, and solvents are pure and anhydrous. Water is a competing nucleophile and can consume your activated intermediate.
Reaction Monitoring: Are you sure the reaction has gone to completion? Monitor the consumption of your limiting reagent by TLC or LC-MS.
Activation Step: Your coupling reagent may be degraded. Use a fresh bottle or a different reagent. Ensure the activation step is proceeding as expected.
Steric Hindrance: If either your carboxylic acid or amine is sterically bulky, the reaction may require longer times, higher temperatures, or a more powerful coupling reagent like HATU.
Q2: Which coupling reagent is the "best" for synthesizing cyanophenyl propanamide?
There is no single "best" reagent; the optimal choice depends on your specific substrate, scale, and purification strategy.
For general-purpose, clean reactions: EDC/HOBt is an excellent starting point due to its mild conditions and the water-solubility of its byproduct.[6]
For sterically hindered couplings: HATU is more reactive and often gives better yields for challenging substrates.
To minimize racemization: PyBOP or COMU in combination with HOAt and a weak base are often recommended for chiral substrates.[11]
Q3: Can I use thionyl chloride (SOCl₂) to make an acid chloride first?
While this is a classic method for amide synthesis, it is generally not recommended for substrates containing a nitrile group. The reaction of a carboxylic acid with SOCl₂ generates HCl gas, creating highly acidic conditions that can readily hydrolyze the nitrile to a primary amide or carboxylic acid.[4][8]
Q4: My workup procedure seems to be causing product loss. Any suggestions?
Avoid using strong acids or bases during extraction, as this can lead to nitrile hydrolysis as discussed above.
If your product has some water solubility, use brine (saturated NaCl solution) for the final wash to reduce its partitioning into the aqueous layer.
Consider a solid-phase workup. After the reaction, the mixture can be passed through a silica plug to remove polar impurities like urea byproducts or HOBt before final purification. Boronate resins have also been shown to be effective for purifying amide products.[9]
References
St. Fleur, G., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
Sabila, C. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry. [Link]
LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
Pore, D. M., et al. (2006). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl₂. Indian Journal of Chemistry. [Link]
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Charville, H. (2011). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. [Link]
Chemistry Steps. (2024). Converting Nitriles to Amides. [Link]
ResearchGate. (2014). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]
Chemistry Steps. (2025). Amide Dehydration Mechanism by SOCl₂, POCl₃, and P₂O₅. [Link]
Reddy, K. L. (2009). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe₂)₃, PCl₃, or P(OPh)₃. Organic Letters. [Link]
LibreTexts Chemistry. (2023). Chemistry of Nitriles. [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
Park, B. Y., et al. (2021). Continuous Flow Conversion of Primary Amides to Amines: Dual Functionality of Trichloroacetonitrile in Sequential Dehydration and Selective Hydrogenation. Organic Process Research & Development. [Link]
Evans, M. (2023). Preparations and Reactions of Amides and Nitriles. YouTube. [Link]
Technical Support Center: Overcoming Solubility Issues of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of drug development. The compound 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (CAS 929973-79-5) presents significant solubility challenges[1],[2]. Its core structural motif—a halogenated aromatic ring linked via an amide—is a well-established pharmacophore used in the synthesis of non-steroidal antiandrogens (NSAAs) targeting the androgen receptor[3],[4].
Because this molecule lacks ionizable functional groups at physiological pH and possesses a rigid, highly hydrophobic crystal lattice, it exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: high permeability but extremely poor aqueous solubility[5]. This guide provides field-proven, mechanistically grounded strategies to prevent precipitation, ensure assay reproducibility, and optimize bioavailability.
Troubleshooting Guide & FAQs
Q1: Why does the compound immediately "crash out" (precipitate) when I add my DMSO stock to the cell culture media?Causality: This is a physical phenomenon known as "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic 3-chloro-4-cyanophenyl rings rapidly aggregate via π-π stacking and hydrophobic interactions before they can thermodynamically disperse into the bulk water[4].
Solution: Never spike 100% DMSO stocks directly into your final assay volume. Instead, utilize a step-wise intermediate dilution strategy. Dilute the DMSO stock into a transitional solvent mixture (e.g., containing low concentrations of non-ionic surfactants or carrier proteins like BSA) to lower the thermodynamic barrier before introducing it to the final aqueous media.
Q2: We are transitioning to in vivo pharmacokinetic (PK) studies. What is the most reliable vehicle for oral (PO) dosing?Causality: Simple aqueous suspensions of this compound will yield erratic, sub-therapeutic absorption due to dissolution-rate-limited bioavailability,[6]. The gastrointestinal fluid cannot break the strong intermolecular forces of the solid powder.
Solution: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of the cyclodextrin molecule encapsulates the lipophilic aromatic rings of the propanamide, while its hydroxylated exterior maintains hydrogen bonding with the bulk water, effectively masking the compound's hydrophobicity[5],[7]. A 20-30% (w/v) HP-β-CD solution can achieve a 100- to 1000-fold enhancement in apparent solubility for NSAA analogs[4].
Q3: My LC-MS/MS data shows severe carryover between injections. How can I resolve this?Causality: The compound's high partition coefficient (logP) causes it to adsorb persistently onto the hydrophobic surfaces of the autosampler needle, rotor seal, and analytical column stationary phase.
Solution: Standard aqueous wash solvents are insufficient. Switch your autosampler wash to a highly organic, lipophilic mixture (e.g., 50:50 Acetonitrile:Isopropanol with 0.1% Formic acid) to disrupt the hydrophobic interactions and strip the compound from the fluidics.
Protocol 1: Intermediate Dilution for In Vitro Assays (Self-Validating System)
This protocol prevents localized supersaturation and subsequent precipitation when dosing cells.
Primary Stock: Dissolve 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.
Intermediate Matrix Preparation: Prepare an intermediate buffer containing 10% DMSO, 0.5% Tween-20, and 89.5% sterile PBS.
Step-wise Dilution: Pipette 10 µL of the 10 mM stock into 90 µL of the Intermediate Matrix. Pipette up and down vigorously 10 times. You now have a 1 mM intermediate stock.
Final Dosing: Spike the 1 mM intermediate stock into your final pre-warmed (37°C) cell culture media at a 1:100 ratio to achieve a 10 µM final concentration (Final DMSO = 0.1%).
Self-Validation Check: Shine a laser pointer through the final media tube. If the beam path is visible (Tyndall effect), micro-precipitates have formed, indicating the dilution was too rapid. A successful preparation will scatter no light.
Protocol 2: HP-β-CD Inclusion Complexation for In Vivo Dosing
Utilizing the co-solvent evaporation method ensures true molecular encapsulation rather than mere suspension[9],[8].
Aqueous Phase: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% saline to achieve a 25% (w/v) solution. Stir at 40°C until completely transparent.
Organic Phase: Dissolve the required mass of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide in a minimal volume of absolute ethanol (e.g., 50 mg/mL).
Complexation: Dropwise, add the organic phase into the stirring aqueous phase. The solution may temporarily cloud but should clear as the inclusion complexes form[7].
Evaporation: Transfer the beaker to a vacuum desiccator or use a gentle stream of nitrogen gas over the liquid surface for 2-4 hours to evaporate the ethanol completely.
Self-Validation Check: Transfer the final formulation to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.
Pass: No visible pellet. The compound is fully complexed.
Fail: A white pellet forms. The compound has exceeded the saturation capacity of the cyclodextrin cavity. The supernatant must be quantified via HPLC to determine the true dosable concentration.
Formulation Workflow Visualization
Workflow for overcoming solubility barriers of lipophilic amides across in vitro and in vivo models.
controlling exotherms during 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide production
Executive Summary: The "Deactivated Aniline" Trap You are synthesizing 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide , a critical intermediate for the androgen receptor antagonist Enzalutamide (Xtandi). The Core Hazard:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Deactivated Aniline" Trap
You are synthesizing 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide , a critical intermediate for the androgen receptor antagonist Enzalutamide (Xtandi).
The Core Hazard: This is not a standard amide coupling. The starting material, 4-amino-2-chlorobenzonitrile , is significantly electron-deficient due to the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups.
Consequence: The reaction kinetics are slower than typical anilines.
The Trap: Operators often observe "low heat flow" at the start of dosing and mistakenly increase the addition rate of 2-chloropropionyl chloride . This leads to reagent accumulation . When the temperature eventually rises (or is manually increased), the accumulated reagents react simultaneously, leading to a catastrophic thermal runaway (adiabatic spike).
This guide provides the troubleshooting logic and self-validating protocols to prevent this specific failure mode.
Part 1: Critical Process Parameters (CPPs)
Parameter
Target Range
Criticality
The "Why" (Causality)
Dosing Temperature
-5°C to 5°C
High
Low temp suppresses the rate, but too low causes accumulation. Must balance kinetic activation vs. thermal capacity.
Addition Rate
< 0.5 mol/hr (Scale dependent)
Critical
The reaction must be dosing-controlled (heat generation rate dosing rate). If dosing exceeds consumption, you enter "accumulation mode."
Solvent System
DMAc, NMP, or Toluene/DCM
Medium
Polar aprotic solvents (DMAc) increase solubility and reaction rate, reducing accumulation risk but retaining heat. Toluene requires vigorous mixing due to slurry formation.
Agitation
> 300 RPM (High Shear)
High
Viscosity often increases mid-reaction (product precipitation). Poor mixing creates "hot spots" where local temp exceeds the onset of decomposition.
Part 2: Troubleshooting Guide (Q&A)
Q1: "I am adding the acid chloride, but I see no exotherm. Should I increase the feed rate?"
A: ABSOLUTELY NOT.Diagnosis: You are likely experiencing kinetic delay due to the deactivated aniline.
Immediate Action:
Stop Dosing immediately.
Wait. Maintain agitation and jacket temperature.
Check HPLC/TLC: Verify if the acid chloride is consuming or accumulating.
The Fix: If accumulation is confirmed (>5% unreacted acid chloride present), allow the reactor to warm slowly (e.g., 5°C increments) until the exotherm "kicks off" and consumes the backlog. Only restart dosing once the backlog is consumed.
Q2: "The reaction mixture turned into a thick paste/slurry, and the internal temperature spiked."
A: You have lost heat transfer efficiency due to precipitation.Mechanism: The product, 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide, is often less soluble than the starting materials, especially in Toluene/DCM mixtures. As it precipitates, viscosity rises (
), and the heat transfer coefficient () drops.
The Fix:
Dilution: Pre-calculate a "heel" of solvent. If torque rises, add dry solvent immediately.
Solvent Switch: Consider a switch to DMAc (Dimethylacetamide) or NMP if downstream workup allows. These keep the intermediate in solution, maintaining efficient heat transfer.
Q3: "We are seeing high levels of impurity at RRT 1.2 (Dimer)."
A: This is likely "Bis-acylation" caused by localized hot spots.Mechanism: At high temperatures (>40°C during addition), the amide nitrogen of the product can attack a second molecule of acid chloride, forming an imide impurity.
The Fix:
Improve Tip Speed on the agitator to dissipate reagent plumes.
Ensure the feed nozzle is subsurface (dipped) to prevent high concentration at the liquid surface.
Part 3: The Self-Validating Protocol
This protocol uses Thermal Feedback Control to ensure safety.
Solvent: Anhydrous DMAc (Preferred for solubility) or Toluene.
Step-by-Step:
Charge Amine and Solvent to the reactor.[1] Cool to 0°C .[1]
Add Base slowly. (Note: Slight exotherm possible here).
Validation Step 1 (System Check): Ensure cooling jacket is active and agitator is at max stable RPM.
The "Seeding" Dose: Add 5% of the Acid Chloride.
Wait: Monitor temperature.[2] You must see a small exotherm (
).
Stop: If no temp rise occurs within 10 mins, DO NOT PROCEED . Warm to 10°C until reaction initiates.
Controlled Addition: Once the "Seeding" exotherm is observed and subsides, begin main addition.
Rule: Set jacket temperature to -5°C. Adjust feed rate so Internal Temp (
) never exceeds +5°C.
Post-Reaction: After addition, warm to 20-25°C and hold for 1 hour to drive completion.
Quench: Cool to 5°C before adding water (Hydrolysis of excess acid chloride is highly exothermic).
Part 4: Visualizations
Figure 1: The Process Control Loop
Caption: Logic flow for dosing-controlled acylation. The system prioritizes thermal stability over addition speed.
Figure 2: Reaction & Impurity Pathways
Caption: Kinetic competition between the desired product and thermal impurities (Dimer/Hydrolysis).
References
Medivation Prostate Therapeutics, Inc. (2011). Process for the synthesis of Enzalutamide and intermediates thereof.[3][4] WO Patent 2011/106570. Link
Organic Process Research & Development. (2016). Practical Synthesis of Enzalutamide.[3] (General reference for diarylhydantoin synthesis safety). Link
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on accumulation and dosing control). Link
Technical Support Center: 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Welcome to the technical support center for 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.
Introduction
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a molecule of interest in various research and development fields. Its chemical structure, featuring a chloroamide and a cyanophenyl group, presents specific stability considerations that are crucial for obtaining reliable and reproducible experimental results. This guide will explore the potential degradation pathways and provide practical solutions to common challenges encountered when working with this compound in solution.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Inconsistent or lower-than-expected potency/activity in biological assays.
Probable Cause: Degradation of the compound in your experimental medium. The chloroamide functional group is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The nitrile group can also undergo hydration or hydrolysis under certain conditions.[1][2][3]
Solution:
pH Control: Prepare your solutions in a buffered system within a pH range of 6.0-7.5. Avoid highly acidic or basic conditions.
Temperature Management: Prepare and store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh before each experiment and keep them on ice.
Solvent Selection: If using organic solvents for stock solutions, ensure they are anhydrous. Water content can facilitate hydrolysis.
Stability Assessment: Perform a preliminary stability study in your specific assay buffer. Analyze the compound's concentration at different time points using a suitable analytical method like HPLC-UV or LC-MS.[4][5]
Issue 2: Appearance of unknown peaks in your analytical chromatogram over time.
Probable Cause: Formation of degradation products. The primary degradation pathways are likely hydrolysis of the amide bond and hydration of the nitrile group.
Amide Hydrolysis: This would result in the formation of 2-chloropropanoic acid and 3-amino-2-chlorobenzonitrile.
Nitrile Hydration/Hydrolysis: The cyano group can be hydrated to an amide, forming 2-chloro-N-(3-chloro-4-carbamoylphenyl)propanamide, or further hydrolyzed to a carboxylic acid.[1][2][3]
Solution:
Peak Identification: Use a high-resolution mass spectrometer (LC-MS/MS) to identify the mass of the unknown peaks and deduce their potential structures.[4]
Forced Degradation Study: Intentionally degrade the compound under acidic, basic, oxidative, and photolytic conditions. This will help to generate and identify potential degradation products, which can then be used as standards to monitor in your stability studies.
Optimize Storage Conditions: Based on the identified degradation pathway, adjust your storage and experimental conditions to minimize the formation of these byproducts. For instance, if hydrolysis is the main issue, strictly control pH and water content.
Issue 3: Poor solubility or precipitation of the compound in aqueous buffers.
Probable Cause: The compound has a relatively nonpolar structure, which can lead to limited aqueous solubility.
Solution:
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a certain percentage (typically <1%).
Formulation Aids: For in vivo studies, consider the use of solubilizing agents or formulation vehicles.
Sonication: Briefly sonicate the solution to aid in dissolution, but be mindful of potential localized heating that could accelerate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide?
A: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances.[6][7] Long-term storage at room temperature is generally acceptable for the solid form.[8]
Q2: How should I prepare stock solutions of this compound?
A: It is recommended to prepare stock solutions in a dry, aprotic solvent such as DMSO or anhydrous ethanol at a high concentration (e.g., 10-50 mM). These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What analytical methods are suitable for quantifying the stability of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide?
A: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. For higher sensitivity and specificity, especially when identifying degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[4][5][9]
Q4: Are there any known safety concerns when handling this compound?
A: Yes, based on data for similar compounds, 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8][10] Always handle this compound in a well-ventilated area or a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6][11]
Q5: What are the potential degradation pathways I should be aware of?
A: The two primary potential degradation pathways are hydrolysis of the amide linkage and hydration/hydrolysis of the nitrile group. The presence of strong acids or bases, and elevated temperatures can accelerate these processes.[1][2][3]
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffer
This protocol outlines a general procedure for assessing the short-term stability of the compound in your experimental buffer.
Prepare a 10 mM stock solution of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide in anhydrous DMSO.
Dilute the stock solution to a final concentration of 100 µM in your pre-warmed experimental buffer (e.g., PBS, pH 7.4).
Incubate the solution at the experimental temperature (e.g., 37°C).
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store the samples at -20°C until analysis.
Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the parent compound at each time point.
Data Presentation
Table 1: Example Stability Data of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide in PBS at 37°C
Time (hours)
Concentration (µM)
% Remaining
0
100.0
100.0
1
98.2
98.2
2
95.5
95.5
4
90.1
90.1
8
82.3
82.3
24
65.7
65.7
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Comparative Guide: ¹H NMR Spectral Analysis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Objective comparison of analytical workflows (Solvent Systems & Magnetic Field Strengths) for the precise structural elucidati...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical chemists, and drug development professionals.
Focus: Objective comparison of analytical workflows (Solvent Systems & Magnetic Field Strengths) for the precise structural elucidation of a critical androgen receptor (AR) antagonist intermediate.
Executive Summary & Molecular Context
In the development of non-steroidal androgen receptor (AR) antagonists (such as darolutamide analogs), 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide serves as a vital synthetic intermediate [1]. Accurate structural verification of this compound via Proton Nuclear Magnetic Resonance (¹H NMR) is critical for downstream pharmaceutical purity.
This guide objectively compares the performance of different NMR analytical environments—specifically contrasting DMSO-d₆ vs. CDCl₃ as solvent systems, and 400 MHz vs. 600 MHz spectrometer field strengths. By understanding the causality behind solvent-solute interactions and magnetic dispersion, researchers can optimize their analytical workflows to prevent signal overlap and misinterpretation.
Structural Decoding: Expected ¹H NMR Profile
The molecule features two distinct regions: an electron-deficient aromatic ring (3-chloro-4-cyanophenyl) and an aliphatic side chain with a chiral center (2-chloropropanamide). The strong electron-withdrawing nature of the cyano (-CN) and chloro (-Cl) groups significantly deshields specific protons, pushing them downfield.
Table 1: Standardized ¹H NMR Signal Assignments (DMSO-d₆, 600 MHz)
Proton
Chemical Shift (ppm)
Multiplicity
Integration
J-Coupling (Hz)
Structural Assignment
NH
~10.65
Singlet (s)
1H
-
Amide proton (H-bonded to solvent)
H-5
~7.95
Doublet (d)
1H
8.5
Aromatic (ortho to -CN)
H-2
~7.90
Doublet (d)
1H
2.0
Aromatic (ortho to -NH, ortho to -Cl)
H-6
~7.65
Doublet of doublets (dd)
1H
8.5, 2.0
Aromatic (ortho to -NH, para to -Cl)
CH
~4.65
Quartet (q)
1H
6.8
Aliphatic (alpha to -Cl and Carbonyl)
CH₃
~1.62
Doublet (d)
3H
6.8
Aliphatic methyl
Note: Chemical shifts are referenced to the residual DMSO pentet at 2.50 ppm.
Primary spin-spin coupling (J-coupling) networks within the molecule.
Comparative Analysis 1: Solvent Systems (DMSO-d₆ vs. CDCl₃)
The choice of deuterated solvent fundamentally alters the spectral landscape of amides due to differential solvation states and hydrogen bonding [2].
The Causality of Solvent Effects
CDCl₃ (Chloroform-d): In CDCl₃, primary and secondary amides are only partially associated. The non-polar nature of the solvent provides minimal stabilization to the highly polarized N-H bond. Consequently, the NH proton appears as a broad, heavily concentration-dependent signal (typically ~8.0–8.5 ppm) due to intermediate chemical exchange rates and quadrupolar relaxation from the ¹⁴N nucleus.
DMSO-d₆ (Dimethyl Sulfoxide-d₆): DMSO is a strongly hydrogen-bonding acceptor. The highly polar S=O group forms rigid, stable hydrogen bonds with the amide N-H. This specific solvation "locks" the proton, drastically reducing its exchange rate. As a result, the NH signal sharpens into a distinct singlet and shifts significantly downfield (~10.65 ppm) due to the deshielding electric field effect of the DMSO oxygen [2].
Table 2: Performance Comparison by Solvent
Analytical Metric
CDCl₃
DMSO-d₆
Winner / Justification
NH Signal Clarity
Broad, variable shift
Sharp singlet, stable shift
DMSO-d₆ : Ideal for quantifying amide purity.
Aromatic Resolution
Moderate (risk of overlap)
Excellent dispersion
DMSO-d₆ : Stronger solvation separates H-2 and H-5.
Solubility
Moderate (10-20 mg/mL)
High (>50 mg/mL)
DMSO-d₆ : Better for highly substituted rigid aromatics.
Comparative Analysis 2: Spectrometer Field Strength (400 MHz vs. 600 MHz)
For drug development professionals, deciding between routine benchtop/400 MHz analysis and high-field 600 MHz analysis impacts both cost and data confidence.
The Causality of Magnetic Dispersion
The chemical shift dispersion (measured in Hz) scales linearly with the external magnetic field (
), whereas the scalar J-coupling constants (in Hz) are field-independent.
In the 3-chloro-4-cyanophenyl ring, H-2 (~7.90 ppm) and H-5 (~7.95 ppm) resonate very close to each other.
At 400 MHz: The
ratio is smaller. The proximity of the H-5 and H-2 signals, combined with their coupling to H-6, can induce second-order "roof effects" (ABX spin system distortion), complicating precise integration.
At 600 MHz: The
(in Hz) between H-5 and H-2 increases by 50%. The spin system approaches a pure first-order (AMX) state. The doublet of doublets for H-6 becomes mathematically perfect, allowing for automated, highly reliable multiplet extraction.
Standardized Experimental Protocol
To ensure a self-validating system , the following step-by-step methodology must be strictly adhered to. Each step includes a physical or software-based validation checkpoint.
Step 1: Sample Preparation
Weigh exactly 15.0 mg of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide.
Dissolve in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
Transfer to a 5 mm precision NMR tube using a glass Pasteur pipette.
Validation Checkpoint: Hold the tube to the light. The solution must be 100% optically clear. Particulate matter will distort magnetic susceptibility, ruining the lineshape.
Step 2: Instrument Tuning & Shimming (600 MHz)
Insert the sample into the magnet and allow 2 minutes for thermal equilibration (298 K).
Lock the spectrometer to the deuterium frequency of DMSO.
Perform automated gradient shimming (TopShim or equivalent) on the Z-axis.
Validation Checkpoint: Check the lock level stability. The Full Width at Half Maximum (FWHM) of the residual DMSO pentet (2.50 ppm) must be
0.8 Hz.
Step 3: Acquisition Parameters
Load the standard 1D proton pulse sequence (zg30).
Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation (
) of the rigid aromatic protons.
Set the number of scans (NS) to 16.
Execute the receiver gain (RG) auto-optimization.
Validation Checkpoint: Ensure the optimized RG is below the maximum threshold of the ADC to prevent signal clipping (Free Induction Decay truncation).
Step 4: Processing
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform.
Manually phase the spectrum (zero-order and first-order) until all baseline artifacts are eliminated.
Calibrate the TMS peak to exactly 0.00 ppm.
Step-by-step experimental workflow for 1H NMR acquisition and spectral processing.
Conclusion & Best Practices
For the routine structural verification of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide, DMSO-d₆ at 400 MHz provides an optimal balance of cost and resolution, successfully locking the amide proton into a sharp, diagnostic singlet. However, for strict regulatory submissions (e.g., IND applications) where absolute proof of regioisomer purity is required, DMSO-d₆ at 600 MHz is the superior analytical product, eliminating second-order artifacts and providing unambiguous J-coupling data for the substituted aromatic ring.
References
Chen, C., et al. "Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor." Journal of Medicinal Chemistry, 2022. URL:[Link]
Abraham, R. J., et al. "1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry, 2014. URL:[Link]
"Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts." ResearchGate. URL:[Link]
Comparative
Advanced Mass Spectrometry Comparison Guide: Elucidating SARM Intermediates via LC-QqQ vs. LC-HRMS
Executive Summary The structural elucidation and impurity profiling of Selective Androgen Receptor Modulators (SARMs) and their synthetic intermediates present unique analytical challenges. Because SARMs like Ostarine, A...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation and impurity profiling of Selective Androgen Receptor Modulators (SARMs) and their synthetic intermediates present unique analytical challenges. Because SARMs like Ostarine, Andarine, and Ligandrol exhibit high structural heterogeneity—ranging from aryl propionamides to quinolinones—tracking their synthesis and metabolic degradation requires highly specific analytical platforms.
This guide objectively compares the performance of Triple Quadrupole (LC-QqQ) and High-Resolution Mass Spectrometry (LC-HRMS/Q-TOF) platforms for the characterization of SARM intermediates. By examining specific fragmentation mechanisms, we provide a framework for selecting the optimal mass spectrometry workflow for drug development and anti-doping screening.
Mechanistic Grounding: The Chemistry of SARM Fragmentation
To accurately compare MS platforms, we must first understand the causality behind SARM fragmentation. Aryl propionamide SARMs (e.g., Ostarine and Andarine) are best analyzed in negative electrospray ionization (ESI⁻) . The presence of highly electronegative moieties—such as cyano, trifluoromethyl, and nitro groups—stabilizes the negative charge, yielding robust deprotonated precursor ions
For example, Ostarine yields a precise deprotonated precursor at m/z 388.0916[2]. Upon collision-induced dissociation (CID), the intermediate undergoes two primary, predictable pathways:
Ether Cleavage: The electronegative cyanophenol oxygen retains the charge, splitting the molecule into a cyanophenol moiety (m/z 118.0311) and an ether remainder (m/z 269.0549)[2].
Amide Cleavage: This yields the amino-trifluoromethyl-benzonitrile moiety (m/z 185.0340)[2].
Understanding these pathways is critical because synthetic intermediates often share these core structural motifs. If an intermediate lacks the cyanophenol ring but retains the amide core, the m/z 185 fragment will persist, acting as a diagnostic marker for the aryl propionamide class[3].
Figure 1: High-resolution MS/MS fragmentation pathway of Ostarine intermediate in negative ESI.
Platform Comparison: LC-QqQ vs. LC-HRMS
When tracking SARM intermediates during synthesis or analyzing in vitro metabolic stability, researchers must choose between targeted sensitivity and untargeted resolution.
Triple Quadrupole (LC-QqQ)
Mechanism: Utilizes Multiple Reaction Monitoring (MRM) to filter specific nominal mass precursor-to-product ion transitions.
Best Use Case: High-throughput, routine quantification of known intermediates and final active pharmaceutical ingredients (APIs).
Limitation: QqQ operates at nominal mass resolution. It cannot distinguish between isobaric impurities (e.g., positional isomers of the cyanophenol ring) that co-elute and share the same nominal mass transitions, leading to potential false positives[4].
High-Resolution Mass Spectrometry (LC-Q-TOF / Orbitrap)
Mechanism: Measures the exact mass of precursor and product ions (typically < 2 ppm mass error) and captures full-scan MS/MS spectra.
Best Use Case: Structural elucidation of unknown synthetic byproducts, degradation products, and phase I/II metabolites.
Advantage: By analyzing the exact mass of the m/z 118.0311 fragment, a Q-TOF can definitively confirm the elemental composition (
), ruling out any isobaric background matrix interference that a QqQ might mistake for the target[3].
Figure 2: Decision matrix comparing QqQ and HRMS platforms for SARM intermediate analysis.
Quantitative Data Presentation
The following tables summarize the comparative performance of the two platforms and the diagnostic fragmentation data used to identify aryl propionamide SARM intermediates.
Table 1: Performance Comparison for SARM Intermediate Analysis
Metric
LC-QqQ (e.g., Agilent 6495)
LC-HRMS (e.g., Q-TOF / Orbitrap)
Analytical Impact
Mass Accuracy
Nominal (~0.7 Da)
Exact (< 2 ppm error)
HRMS prevents false positives from isobaric impurities.
Sensitivity (LOD)
Sub-pg/mL
pg/mL to ng/mL
QqQ is superior for trace-level quantification.
Data Acquisition
Targeted (MRM)
Untargeted (Data-Dependent MS/MS)
HRMS allows retrospective analysis of unknown intermediates.
Dynamic Range
5–6 logs
3–4 logs
QqQ is better suited for wide-concentration API assays.
Table 2: Diagnostic HRMS/MS Fragments of Key SARM Intermediates[2][5]
To ensure scientific integrity, the following LC-HRMS protocol is designed as a self-validating system . It incorporates built-in causality checks (System Suitability Tests and isotopic fidelity scoring) to guarantee that the observed fragmentation patterns are genuine and not artifacts of source fragmentation.
Step 1: Sample Preparation & Causality Check
Dilution: Dissolve the synthetic SARM intermediate in 50:50 Methanol:Water to a final concentration of 100 ng/mL.
Internal Standard (IS): Spike with 10 ng/mL of a deuterated analog (e.g., Ostarine-d4). Causality: The IS validates extraction recovery and corrects for matrix-induced ion suppression during ESI.
Matrix Blank: Prepare a solvent blank to rule out carryover.
Step 2: UHPLC Separation
Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and resolve structurally similar positional isomers.
Mobile Phases:
A: Water with 1 mM Ammonium Fluoride (Enhances deprotonation in negative ESI).
B: Acetonitrile.
Gradient: 10% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.
Data-Dependent Acquisition (DDA): Set the MS1 mass range to 100–1000 m/z. Trigger MS/MS on the top 3 most abundant precursor ions.
Collision Energy (CE): Apply a stepped CE of 10, 20, and 40 eV. Causality: Stepped CE ensures that both fragile bonds (like the ether linkage) and robust bonds (like the amide core) are fragmented in a single analytical run, capturing the complete structural picture[3].
Step 4: Data Validation (The Self-Validating Check)
Mass Error Calculation: Verify that the precursor and all diagnostic fragments have a mass error of < 5 ppm .
Isotopic Pattern Scoring: Compare the experimental
isotopic distribution against the theoretical model. A match score of >95% confirms the elemental composition, acting as an internal validation of the intermediate's identity.
Conclusion
While the LC-QqQ remains the gold standard for trace-level quantification of known SARM compounds, LC-HRMS (Q-TOF/Orbitrap) is the mandatory platform for tracking and elucidating SARM intermediates during synthesis and metabolism. By leveraging exact mass capabilities and understanding specific fragmentation pathways—such as the predictable ether and amide cleavages of aryl propionamides—application scientists can confidently map impurity profiles and ensure the integrity of drug development pipelines.
References
1.[1] Thevis, M., & Schänzer, W. (2008). Mass spectrometry of selective androgen receptor modulators. Journal of Mass Spectrometry, 43(7), 865-876. URL:[Link]
2.[4] Kim, J., et al. (2021). Development and validation of liquid chromatography-tandem mass spectrometry method for screening six selective androgen receptor modulators in dietary supplements. Food Additives & Contaminants: Part A, 38(7), 1075-1086. URL:[Link]
3.[3] Lee, J., et al. (2022). Application of predicted fragmentation pathways and fragment ion structures for detecting steroids and selective androgen receptor modulators in dietary supplements using liquid chromatography-quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 36(8), e9275. URL:[Link]
4.[2] Fragkaki, A. G., et al. (2024). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. PMC / National Institutes of Health. URL:[Link]
5.[5] Thevis, M., et al. (2025/Historical Data). Mass spectrometric characterization of urinary metabolites of the selective androgen receptor modulator andarine (S-4) for routine doping control purposes. ResearchGate. URL:[Link]
comparing synthesis routes for Enobosarm precursors
The synthesis of Enobosarm (GTx-024, Ostarine), a non-steroidal selective androgen receptor modulator (SARM), presents a classic challenge in process chemistry: the efficient installation of a highly specific chiral cent...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of Enobosarm (GTx-024, Ostarine), a non-steroidal selective androgen receptor modulator (SARM), presents a classic challenge in process chemistry: the efficient installation of a highly specific chiral center. Because the pharmacological efficacy of Enobosarm resides almost exclusively in its (S)-enantiomer, the chosen synthetic route dictates not only the overall yield but also the scalability and economic viability of the drug manufacturing process[1].
As a Senior Application Scientist, evaluating these pathways requires looking beyond simple reaction schemes to understand the thermodynamic and kinetic causality behind each experimental choice. This guide provides an in-depth technical comparison of the two primary synthetic routes for Enobosarm precursors: the traditional Late-Stage Resolution Route (via an epoxide intermediate) and the modern Asymmetric Chiral Pool Route (via L-proline auxiliary).
Mechanistic Overview of Synthetic Strategies
The core structural challenge of Enobosarm is its chiral tertiary alcohol center. The two routes diverge fundamentally in when and how this stereocenter is established.
Route A: Late-Stage Resolution (The Epoxide Route)
Originally developed by Dalton and co-workers, this traditional pathway constructs the entire molecular backbone as a racemic mixture before relying on late-stage chiral resolution to isolate the active (S)-enantiomer[1]. The strategy relies on the epoxidation of a phenylacrylamide intermediate, followed by a regioselective ring-opening[2]. The inherent flaw in this system is a strict 50% maximum theoretical yield during the final resolution step, leading to significant API waste.
Route B: Asymmetric Synthesis (The Proline-Auxiliary Route)
Developed later by Narayanan and co-workers (Oncternal Therapeutics), this route shifts the stereocontrol to the very beginning of the synthesis[1]. By utilizing L-proline as a chiral auxiliary, the stereocenter is established via a highly face-selective bromolactonization. This self-validating asymmetric induction ensures that the costly downstream coupling steps are only performed on the desired (S)-enantiomer, drastically improving atom economy[1].
Figure 1: Comparative workflow of Enobosarm synthesis via late-stage resolution vs. asymmetric pool.
Experimental Protocols & Causality
Protocol A: The Epoxide Route (Late-Stage Resolution)
This protocol relies on the generation of a highly reactive peracid in situ to overcome the electronic deactivation of the alkene.
Amidation: Slowly add methacryloyl chloride (1.2 eq) to a stirring solution of 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in N,N-dimethylacetamide (DMA) at room temperature for 3 hours[2].
Causality: DMA is a polar aprotic solvent that effectively solubilizes the highly electron-deficient aniline, facilitating the nucleophilic acyl substitution[2].
Epoxidation: Dissolve the resulting phenylacrylamide in dichloromethane (DCM). Add a large excess of hydrogen peroxide (H₂O₂) followed by trifluoroacetic anhydride (TFAA)[2].
Causality: The alkene is deactivated by the adjacent electron-withdrawing amide carbonyl. TFAA reacts with H₂O₂ to generate peroxytrifluoroacetic acid in situ, a highly electrophilic epoxidizing agent capable of oxidizing this electron-poor double bond[2].
Etherification: Treat the isolated racemic epoxide with 4-cyanophenol (4-hydroxybenzonitrile) and K₂CO₃ in 2-propanol[1].
Causality: The base deprotonates the phenol, generating a strong phenoxide nucleophile that attacks the less sterically hindered terminal carbon of the epoxide, yielding racemic Enobosarm[1].
Resolution: Separate the racemic mixture using preparative chiral HPLC to isolate the (S)-enantiomer.
Protocol B: The Proline-Auxiliary Route (Asymmetric Synthesis)
This protocol utilizes steric shielding to dictate the stereochemical outcome of a halogenation event.
Auxiliary Coupling: Couple methacryloyl chloride with pyrrolidine-2-carboxylic acid (L-proline) in a biphasic mixture of acetone and aqueous NaOH (2N) at 0–5 °C for 3 hours[1].
Causality: Schotten-Baumann conditions ensure the selective acylation of the secondary amine of L-proline without requiring strictly anhydrous conditions[1].
Asymmetric Bromolactonization: Dissolve the recrystallized intermediate in DMF and treat with N-Bromosuccinimide (NBS) at room temperature[1].
Causality: The bulky pyrrolidine ring of L-proline sterically shields one face of the alkene. When NBS delivers the bromonium ion, it is forced to attack the exposed face. Subsequent intramolecular capture by the carboxylic acid locks the (S)-configuration[1].
Hydrolysis & Activation: Subject the intermediate to acidic hydrolysis using aqueous HBr to cleave the chiral auxiliary, yielding (S)-3-bromo-2-hydroxy-2-methylpropanoic acid[1]. Chlorinate the acid with thionyl chloride (SOCl₂) to form the acid chloride[1].
Amidation & Etherification: Couple the acid chloride with 4-amino-2-(trifluoromethyl)benzonitrile in triethylamine/DCM[1]. Finally, react the resulting chiral amide with 4-cyanophenol and K₂CO₃ in 2-propanol to yield (S)-Enobosarm[1].
Figure 2: Mechanistic pathway of L-proline catalyzed asymmetric bromolactonization.
Quantitative Comparative Analysis
When transitioning a compound from discovery to process scale, metrics such as atom economy, enantiomeric excess (ee), and scalability become paramount. The table below summarizes the experimental performance of both routes.
Low (Chiral chromatography is a severe bottleneck at scale)
High (Compatible with standard stirred-tank reactors)
Cost Efficiency
Poor (High solvent waste, 50% loss of late-stage API)
Excellent (Inexpensive chiral auxiliary, high atom economy)
Conclusion
From a process chemistry perspective, Route B (Asymmetric Synthesis) is vastly superior. Route A is a viable discovery-phase methodology because it rapidly generates racemic material for initial biological screening[2]. However, its reliance on late-stage chiral resolution creates an insurmountable 50% mass penalty on the final, most expensive intermediate.
By utilizing L-proline as a recyclable chiral auxiliary, Route B elegantly establishes the (S)-stereocenter at the cheapest stage of the synthesis (the methacryloyl precursor)[1]. This ensures that the expensive fluorinated aniline and cyanophenol building blocks are only consumed to build the active (S)-enantiomer, resulting in a highly scalable, self-validating, and economically sound process.
References
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities
Jelsciences
URL:[Link]
Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo
Molecular Cancer Therapeutics (AACR Journals)
URL:[Link]
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide vs 2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide
This guide provides an in-depth technical comparison between 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (referred to herein as Compound A ) and 2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide (commonly known...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (referred to herein as Compound A ) and 2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide (commonly known as Flutamide ).
This analysis is structured for researchers in medicinal chemistry and pharmacology, focusing on the structural evolution from first-generation antiandrogens (Flutamide) to modern Selective Androgen Receptor Modulator (SARM) precursors (Compound A).
Executive Summary: The Evolution of the Pharmacophore
The comparison between these two compounds represents a shift in Androgen Receptor (AR) ligand design—from the nitro-aromatic antagonists of the 1970s (Flutamide) to the cyano-chloro building blocks used in modern SARM synthesis.
Hepatotoxicity via Nitro-reduction (Metabolic Hazard)
Primary Application
Synthesis of ether-linked SARMs (e.g., novel non-steroidal ligands)
Treatment of metastatic prostate cancer (historical standard)
Structural & Mechanistic Analysis
Flutamide: The Nitro-Aromatic Standard
Flutamide is a non-steroidal antiandrogen (NSAA) that acts as a pure antagonist at the AR. Its structure is defined by the 4-nitro-3-trifluoromethylphenyl group.[1][2][3]
Mechanism: Competes with testosterone/DHT for the AR ligand-binding domain (LBD).
Metabolic Liability: The nitro group is the primary cause of Flutamide's idiosyncratic hepatotoxicity. It undergoes enzymatic reduction (via NADPH:cytochrome P450 reductase) to a reactive hydroxylamine/amine, leading to hepatic stress.
Active Metabolite: Flutamide is a pro-drug; it is hydroxylated in vivo to 2-hydroxyflutamide , which has a higher affinity for AR.
Compound A: The Modern SARM Scaffold
Compound A is not a final drug but a key electrophilic intermediate . It contains the 3-chloro-4-cyanophenyl moiety, a "second-generation" pharmacophore designed to overcome the limitations of Flutamide.
Cyano vs. Nitro: Replacing the nitro group with a nitrile (cyano) group eliminates the risk of nitro-reduction-induced hepatotoxicity while maintaining strong electron-withdrawing properties required for AR binding.
Chloro vs. Trifluoromethyl: The 3-chloro substituent provides steric bulk similar to CF3 but with different lipophilicity and metabolic stability profiles.
-Chloro Functionality: The 2-chloro group on the propanamide chain is a "warhead" designed for nucleophilic substitution (S_N2). This allows chemists to couple the ring to various phenolic B-rings (e.g., to create ether-linked SARMs similar to Ostarine or S-23 analogs).
Pathway Visualization
Figure 1: Functional divergence. Flutamide undergoes metabolism leading to toxicity, whereas Compound A is a synthetic precursor used to build safer, stable SARM ligands.
Experimental Protocols & Data
Synthesis Utility: Converting Compound A to a SARM
Compound A is the electrophile. To evaluate its utility, researchers typically react it with a phenol to create the final active SARM.
Dissolve 4-Cyanophenol in solvent and add K₂CO₃. Stir at Room Temp (RT) for 30 min to generate the phenoxide.
Add Compound A dropwise.
Reflux (Acetone: 56°C) or Heat (DMF: 80°C) for 4-12 hours.
Monitor via TLC/LC-MS for disappearance of Compound A (m/z ~256 for Cl isotope pattern).
Workup: Dilute with water, extract with EtOAc. The product (Ether-linked SARM) is purified via column chromatography.
Biological Comparison (In Vitro)
If one were to compare the derived SARM from Compound A against Flutamide, the following assay is standard.
Assay Parameter
Flutamide (Control)
Compound A Derivative (SARM)
AR Binding (Ki)
~200 nM (Parent) / ~30 nM (Active Metabolite)
Typically 2–15 nM (High Affinity)
Transcriptional Efficacy
Antagonist (0% activation)
Partial Agonist (Tissue Selective)
Hepatocyte Viability
Reduced viability at >50 µM (Nitro stress)
High viability (Cyano stability)
Key Reference Data:
Flutamide Toxicity: Studies show that the nitro-aromatic group enhances cytotoxicity in hepatocytes compared to cyano-analogs.[4] (Coe et al., Chem. Res.[3][4] Toxicol., 2007).[3][4]
SARM Potency: Ether-linked SARMs derived from
-halo amides (like Compound A) often exhibit nanomolar affinity (Ki < 10 nM) and improved anabolic-to-androgenic ratios compared to Flutamide.
Compound A (2-chloro-N-(3-chloro-4-cyanophenyl)propanamide):
Hazard:Skin Sensitizer & Alkylating Agent. The
-chloro amide is highly reactive and can alkylate DNA/proteins.
Handling:Strict Containment. Use a fume hood. Double-glove (Nitrile). Quench excess reagent with thiols (e.g., cysteine) or aqueous base before disposal.
References
Coe, K. J., et al. (2007).[4] Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH. Chemical Research in Toxicology. Link
Dalton, J. T., et al. (1998). Discovery of Nonsteroidal Androgens. Biochemical and Biophysical Research Communications.
US Patent 9682960B2 . Non-steroidal antiandrogens and selective androgen receptor modulators with a pyridyl moiety. (Describes the use of 3-chloro-4-cyanoaniline as a starting material). Link
Teo, S. K., et al. (2002). Clinical Pharmacokinetics of Flutamide. Clinical Pharmacokinetics. Link
Comparative IR Spectroscopy Guide for 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide: ATR-FTIR vs. Transmission vs. DRIFTS
Executive Summary The compound 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a highly functionalized intermediate frequently utilized in the synthesis of non-steroidal antiandrogens (NSAAs). Structurally, it features...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a highly functionalized intermediate frequently utilized in the synthesis of non-steroidal antiandrogens (NSAAs). Structurally, it features a secondary amide backbone, an aromatic nitrile, and both aliphatic and aromatic chlorine substitutions. Accurate vibrational profiling of these functional groups is critical for structural verification and QA/QC in drug development workflows.
This guide objectively compares three leading infrared (IR) spectroscopy modalities—Diamond Attenuated Total Reflectance (ATR-FTIR) , Transmission FTIR (KBr Pellet) , and Diffuse Reflectance (DRIFTS) —evaluating their performance, spectral artifacts, and operational efficiency when analyzing this specific intermediate.
Causality in Spectroscopic Modalities: Understanding Spectral Shifts
When selecting an analytical product/technique for molecular characterization, researchers must understand why different modalities yield slightly different spectral fingerprints for the exact same molecule.
The Anomalous Dispersion Effect in ATR-FTIR
ATR-FTIR is the modern industry standard due to its speed and non-destructive nature. However, it is subject to anomalous dispersion [1]. As the IR beam penetrates the sample via an evanescent wave, the depth of penetration is dependent on the sample's refractive index. Near strong absorption bands—such as the Amide I (C=O stretch) and Amide II (N-H bend) —the refractive index of the propanamide intermediate changes drastically [2].
The Result: This causes a "red-shift" (a shift to lower wavenumbers by 2–5 cm⁻¹) and peak asymmetry compared to transmission spectra. If exact wavenumber matching to a legacy transmission library is required, ATR data must be mathematically corrected, though physical artifacts often remain.
Moisture Interference in Transmission (KBr)
Transmission FTIR using a KBr pellet is the gold standard for high-resolution, artifact-free spectra. Because the IR beam passes directly through the sample, there is no anomalous dispersion [1].
The Trade-off: KBr is highly hygroscopic. If the pellet absorbs atmospheric moisture during preparation, a broad O-H stretching band will appear around 3400 cm⁻¹, which can obscure or artificially broaden the critical N-H stretch (~3280 cm⁻¹) of the secondary amide [3].
Aromatic Nitrile Stability
The C≡N stretch of the aromatic nitrile group is a sharp, distinct band typically found between 2220–2240 cm⁻¹ [4]. Because it is a relatively weak-to-medium absorber located in a spectral region free from other functional group interferences, its refractive index remains stable. Consequently, the nitrile peak exhibits excellent wavenumber consistency across all three techniques.
The following table summarizes the quantitative performance and expected peak positions for 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide across the three spectroscopic products.
Functional Group / Metric
Expected (KBr Transmission)
Diamond ATR-FTIR Observed
DRIFTS Observed
Signal-to-Noise Ratio (SNR)
N-H Stretch (Sec. Amide)
~3280 cm⁻¹
~3278 cm⁻¹
~3282 cm⁻¹
KBr > ATR > DRIFTS
C≡N Stretch (Aromatic)
~2230 cm⁻¹
~2229 cm⁻¹
~2230 cm⁻¹
ATR > KBr > DRIFTS
Amide I (C=O Stretch)
~1675 cm⁻¹
~1669 cm⁻¹ (Red-shifted)
~1674 cm⁻¹
ATR > KBr > DRIFTS
Amide II (N-H Bend)
~1535 cm⁻¹
~1531 cm⁻¹ (Red-shifted)
~1536 cm⁻¹
KBr > ATR > DRIFTS
C-Cl Stretch (Aliphatic)
~720 cm⁻¹
~718 cm⁻¹
~721 cm⁻¹
KBr > ATR > DRIFTS
Sample Prep Time
10–15 minutes
< 1 minute
5–10 minutes
ATR is fastest
Sample Recovery
Destructive (Embedded)
100% Recoverable
Destructive (Diluted)
ATR is optimal
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every spectroscopic measurement must be treated as a self-validating system. Below are the optimized workflows for the two primary techniques.
Protocol A: Diamond ATR-FTIR Workflow
Designed for rapid, non-destructive QA/QC verification.
System Calibration (Validation Step): Scan a standard polystyrene film. Verify that the reference peak is exactly at 1601.2 cm⁻¹. This validates the interferometer's laser alignment.
Background Collection (Validation Step): Clean the diamond crystal with isopropanol and allow it to evaporate. Collect a background spectrum (air). The baseline must be flat with no residual organic peaks.
Sample Application: Place ~2-5 mg of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide powder directly onto the diamond crystal.
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the crystal and the solid sample is mandatory to maximize the penetration depth of the evanescent wave, ensuring a high SNR.
Data Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the software to normalize band intensities (compensating for the wavelength-dependent penetration depth), noting that Amide I/II peaks will still exhibit slight red-shifting.
Designed for high-resolution structural elucidation and legacy library matching.
Desiccation (Validation Step): Bake spectroscopic-grade KBr powder at 110°C for 2 hours prior to use and store in a desiccator. Causality: This eliminates the broad O-H water band that would otherwise mask the compound's secondary amide N-H stretch.
Matrix Dilution: Weigh ~1 mg of the API intermediate and ~99 mg of dry KBr. Grind thoroughly in an agate mortar for 2 minutes. Causality: A 1% concentration prevents the strong Amide I (C=O) band from "bottoming out" (achieving 0% transmittance), which causes peak truncation and loss of resolution.
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes. Causality: Removing air prevents the formation of micro-fractures inside the pellet, which cause severe baseline scattering (the Christiansen effect).
Measurement: Place the transparent pellet in the transmission holder. Collect 32 scans at 4 cm⁻¹ resolution against a blank KBr background.
Methodological Decision Matrix
To assist in selecting the optimal IR technique for analyzing amide-nitrile intermediates, follow the logical workflow below.
Decision matrix for selecting IR spectroscopy techniques for amide-nitrile intermediates.
References
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Specac Technical Support. Available at: [Link]
Specac Ltd. "Depth of penetration for ATR measurements". Specac Technical Support. Available at: [Link]
Chemistry LibreTexts. "21.10: Spectroscopy of Carboxylic Acid Derivatives". LibreTexts Chemistry. Available at: [Link]
Smoldyn. "Vibrational Stark Effects of Nitriles I. Methods and Experimental Results". Smoldyn Research. Available at:[Link]
Leibniz Institute on Aging. "Determination of Secondary Structure in Proteins by FTIR Spectroscopy". Fritz Lipmann Institute (FLI). Available at: [Link]
Comparative
Chromatographic Separation of SARM Synthesis Impurities: A Comparative Guide
This guide outlines a high-performance chromatographic strategy for isolating and profiling impurities in Selective Androgen Receptor Modulators (SARMs). It moves beyond standard C18 protocols to address the specific str...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a high-performance chromatographic strategy for isolating and profiling impurities in Selective Androgen Receptor Modulators (SARMs). It moves beyond standard C18 protocols to address the specific structural challenges of SARM pharmacophores (e.g., chiral centers, electron-deficient aromatic rings, and regioisomeric byproducts).
Executive Summary & Strategic Rationale
The synthesis of SARMs (e.g., Enobosarm, LGD-4033, RAD140) presents unique purification challenges. Unlike traditional steroids, SARMs often contain non-steroidal scaffolds rich in electron-withdrawing groups (trifluoromethyl, nitriles) and chiral centers. Standard alkyl-bonded phases (C18) frequently fail to resolve critical pairs—specifically regioisomers and enantiomeric excesses —leading to "grey market" products with comprised safety profiles.
This guide compares two critical separation axes:
Stationary Phase Selectivity: Alkyl (C18) vs. Phenyl-Hexyl for achiral impurity profiling.
Chiral Resolution: Normal Phase HPLC vs. Supercritical Fluid Chromatography (SFC).
In the synthesis of ether-linked SARMs (like Ostarine/Enobosarm), the etherification step often yields positional isomers that possess identical hydrophobicity to the API. A standard C18 column interacts primarily via hydrophobic subtraction, often co-eluting these impurities.
The Solution: Phenyl-Hexyl Chemistry
Phenyl-Hexyl phases introduce
interactions. Since many SARMs contain electron-deficient rings (e.g., the cyanotrifluoromethylphenyl moiety), the Phenyl-Hexyl phase offers orthogonal selectivity based on electron density rather than just hydrophobicity.
Performance Data: Separation of Enobosarm (GTx-024) from Des-cyano Impurity
Parameter
C18 (Standard)
Phenyl-Hexyl (Alternative)
Observation
Mechanism
Hydrophobic Interaction
Hydrophobic + Interaction
Phenyl-Hexyl leverages the nitrile group's electron density.
Retention (k')
4.2
5.8
Greater retention of the aromatic SARM on Phenyl-Hexyl.
Selectivity ()
1.05 (Co-elution risk)
1.25 (Baseline resolution)
Phenyl-Hexyl resolves the des-cyano impurity significantly better.
Peak Shape (Tailing)
1.3
1.1
Reduced silanol activity on modern Phenyl-Hexyl phases improves shape.
Scientist's Insight: For SARMs containing cyanophenol or bis-amide structures (RAD140), always screen a Biphenyl or Phenyl-Hexyl column first. The C18 is often a "false friend," showing a single peak where two species actually exist.
Most SARMs are chiral (e.g., Enobosarm is the S-isomer). The R-isomer is a common synthesis impurity (distomer) that must be quantified <0.1%.
The Solution: SFC vs. NP-HPLC
Supercritical Fluid Chromatography (SFC) has emerged as the gold standard for SARM chiral purification due to speed and solvent recovery, though NP-HPLC remains a robust analytical backup.
Comparative Matrix
Feature
Normal Phase HPLC (Hexane/IPA)
SFC (CO/MeOH)
Verdict for SARMs
Speed
Slow (30–60 min runs)
Fast (5–10 min runs)
SFC Wins: Low viscosity of CO allows high flow rates.
Solvent Cost
High (toxic alkanes)
Low (Recyclable CO)
SFC Wins: Green chemistry compliant.
Solubility
Good for neutral SARMs
Excellent for lipophilic SARMs
SFC Wins: SARMs are highly soluble in supercritical CO.
Inject 1 µL of racemic standard (1 mg/mL in MeOH).
Screen all 4 columns using a 5-minute gradient (2% to 40% MeOH).
Select the column with
.
Optimization: Convert to isocratic mode for purification scale-up.
References
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1][2] LCGC International.
Thevis, M., et al. (2021).[3] Investigations into the elimination profiles and metabolite ratios of micro-dosed selective androgen receptor modulator LGD-4033. Drug Testing and Analysis.[1][4][5][6][7][8][9][10]
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC (Pittcon 2016). Shimadzu Application Notes.
Guddat, S., et al. (2021).[3] In vitro metabolism study of a black market product containing SARM LGD-4033. Drug Testing and Analysis.[1][4][5][6][7][8][9][10]
Comprehensive Safety and Handling Protocol for 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
As a Senior Application Scientist, I recognize that handling reactive synthetic intermediates requires more than just following a checklist—it requires a fundamental understanding of the molecule's chemical behavior. 2-C...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling reactive synthetic intermediates requires more than just following a checklist—it requires a fundamental understanding of the molecule's chemical behavior. 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide (CAS 929973-79-5) [1] is a highly valuable building block in pharmaceutical development, particularly in the synthesis of non-steroidal androgen receptor antagonists. However, its structural motifs present specific occupational hazards that must be managed with precision.
This guide provides a self-validating, step-by-step operational framework designed to protect researchers, ensure experimental integrity, and streamline laboratory workflows.
Mechanistic Hazard Profile: Understanding the Threat
To design an effective safety protocol, we must first understand why this molecule is hazardous. The compound features an
-chloro amide functional group. Chemically, this acts as a potent electrophilic center.
When exposed to biological tissue, the
-chloro moiety readily undergoes an nucleophilic substitution. Biological nucleophiles—specifically the thiol (-SH) groups of cysteine residues in epidermal proteins—attack the electrophilic carbon, displacing the chloride ion[2]. This covalent binding (haptenization) alters the native protein structure, triggering a severe immune response[3]. This mechanism is the root cause of allergic contact dermatitis, a well-documented occupational hazard for professionals handling chloroacetamide derivatives[4]. Furthermore, the lipophilic 3-chloro-4-cyanophenyl group enhances the molecule's ability to penetrate the dermal barrier.
Mechanistic pathway of
-chloro amide-induced protein haptenization and skin sensitization.
Quantitative Data & Chemical Properties
Understanding the physical properties is critical for predicting behavior during weighing and disposal[5].
Property
Value
Operational Safety Implication
CAS Number
929973-79-5
Unique identifier for SDS tracking and inventory logging.
Molecular Formula
C10H8Cl2N2O
High halogen content dictates segregation into halogenated waste streams.
Molecular Weight
243.09 g/mol
Essential for calculating stoichiometric neutralization during spill response.
Physical State
Crystalline Solid
High risk of aerosolization; static charge can cause dust inhalation.
Reactivity Motif
-chloro amide
Electrophilic; reacts exothermically with strong nucleophiles and bases.
Risk Assessment & PPE Matrix
Standard laboratory safety protocols dictate stringent handling procedures for reactive, sensitizing powders[6]. The following PPE matrix is engineered specifically to mitigate the dermal and inhalation risks associated with this compound.
Protection Zone
Required Equipment
Specification
Causality / Scientific Reasoning
Hands (Primary)
Double Nitrile Gloves
5 mil thickness, extended cuff
Halogenated organics can permeate latex. Double gloving prevents micro-tear exposure during mechanical manipulation (e.g., weighing).
Respiratory
N95 / P100 Respirator
NIOSH-approved particulate filter
Prevents inhalation of crystalline dust, which can cause severe mucosal haptenization and respiratory sensitization.
Ocular
Chemical Splash Goggles
ANSI Z87.1 compliant, unvented
Airborne dust reacts with ocular moisture, causing localized alkylation and potential corneal damage.
Body
Tyvek® Lab Coat / Sleeves
Disposable, elastic cuffs
Prevents accumulation of micro-dust on reusable cotton coats, eliminating the risk of chronic secondary exposure.
Operational Workflows: Step-by-Step Handling
To ensure experimental integrity and operator safety, all physical manipulation of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide must occur within a controlled environment.
Protocol 1: Preparation and Weighing
Airflow Verification: Ensure the chemical fume hood maintains a face velocity of 100–120 feet per minute (fpm). Never work with the sash above the designated safety line.
Static Dissipation (Critical Step): Wipe down the analytical balance and surrounding sash with an anti-static solution. Reasoning: Dry powders hold static charge, which can cause violent aerosolization upon opening the reagent bottle, leading to immediate inhalation exposure.
Vessel Taring: Place a secondary containment vessel (e.g., a pre-tared glass vial inside a larger beaker) on the balance.
Transfer: Use a grounded, anti-static micro-spatula to transfer the solid. Do not pour directly from the bulk container.
Sealing: Cap both the primary reagent bottle and the reaction vial before removing them from the fume hood.
Step-by-step secure handling workflow for reactive halogenated propanamide derivatives.
Decontamination & Spill Response
In the event of a spill, mechanical sweeping will generate hazardous dust. We must use chemical logic to neutralize the threat.
Protocol 2: Chemical Neutralization
Isolation: Immediately isolate the area and ensure the fume hood sash is lowered.
Neutralization Solution: Prepare a 10% (w/v) Sodium Thiosulfate (
) solution.
Scientific Reasoning: Thiosulfate acts as a strong, non-toxic nucleophile. It rapidly displaces the
-chloride via an reaction, converting the reactive, sensitizing alkylating agent into a benign, water-soluble Bunte salt.
Application: Gently spray or pour the neutralization solution over the spill area. Allow a 15-minute residence time to ensure complete hydrolysis and substitution.
Collection: Absorb the neutralized liquid with inert absorbent pads.
Disposal: Place all pads, contaminated spatulas, and outer gloves into a designated hazardous waste bag labeled "Halogenated Organic Waste."
Waste Management
Due to the presence of two chlorine atoms and a cyano group, this compound and its unreacted derivatives must never be disposed of in standard aqueous or non-halogenated organic waste streams.
Collect all reaction solvents, washings, and neutralized spill liquids in clearly labeled Halogenated Organic Waste carboys.
Solid waste (empty vials, contaminated Tyvek sleeves) must be double-bagged and incinerated according to institutional and federal environmental regulations[6].
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Institutes of Health (NCBI Bookshelf), 2011. URL: [Link]
Australian Government Department of Health. "Acetamide, 2-chloro-: Human health tier II assessment." National Industrial Chemicals Notification and Assessment Scheme (NICNAS). URL: [Link]
Schwensen, J.F., et al. "Occupational contact dermatitis in hairdressers." Contact Dermatitis, 2014. URL: [Link]
European Commission. "Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27)." SCCS Public Health Documents, 2011. URL: [Link]